Product packaging for (2-methyl-2-phenylpropyl) acetate(Cat. No.:CAS No. 18755-52-7)

(2-methyl-2-phenylpropyl) acetate

Cat. No.: B098411
CAS No.: 18755-52-7
M. Wt: 192.25 g/mol
InChI Key: PEBXDRHRHPKKHS-UHFFFAOYSA-N
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Description

(2-methyl-2-phenylpropyl) acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound Neophyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B098411 (2-methyl-2-phenylpropyl) acetate CAS No. 18755-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-2-phenylpropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(13)14-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXDRHRHPKKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307390
Record name neophyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-52-7
Record name NSC190961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name neophyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-methyl-2-phenylpropyl) acetate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of (2-methyl-2-phenylpropyl) acetate

Abstract

This compound, also known as neophyl acetate, is an organic ester with significant applications in the fragrance, flavoring, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an examination of its role as a key intermediate in the production of Fexofenadine HCl.[2] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity fragrance.[1][2] It is insoluble in water but soluble in organic solvents such as alcohols.[1][2][3] Its stability under typical conditions makes it a versatile ingredient in various formulations.[1]

Tabulated Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms Neophyl acetate, Acetic Acid (2-Methyl-2-Phenylpropyl) Ester[1][4]
CAS Number 18755-52-7[1][2][5][6][7]
Molecular Formula C12H16O2[1][5][6][7]
Molecular Weight 192.26 g/mol [1][5][7]
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweet, floral, and fruity[1]
Density Approximately 0.998 - 1.02 g/cm³[3][4]
Boiling Point 256.8 °C to 267 °C at 760 mmHg[3][4]
Flash Point 100.8 °C[3][4]
Refractive Index 1.481 to 1.495[1][2]
Vapor Pressure 0.0151 mmHg at 25°C[3][4]
Solubility Insoluble in water; Soluble in alcohols and organic solvents[1][2][3]
Purity ≥ 99% (Food, Cosmetic, Industrial Grade)[1]
Shelf Life 2 years when stored properly[1]
Storage Store in a cool, dry place away from direct sunlight[1]

Experimental Protocols: Synthesis and Reactions

The synthesis of this compound can be achieved through several chemo-catalytic esterification strategies.[5] The choice of method often depends on factors such as desired yield, purity, and industrial scalability.[5]

Synthesis via Fischer Esterification

A conventional method for synthesizing this compound is the Fischer esterification of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[5] This reaction is typically catalyzed by a strong Brønsted acid.[5]

Experimental Protocol:

  • Reactants: Neophyl alcohol (1 equivalent) and acetic acid (excess).

  • Catalyst: 1–5 mol% of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

  • Procedure: a. Combine neophyl alcohol, acetic acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux at temperatures between 110–120°C.[5] c. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). d. Upon completion, cool the reaction mixture to room temperature. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: The crude product is purified by distillation to obtain this compound.[3]

G Fischer Esterification Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Neophyl Alcohol D Combine and Reflux (110-120°C) A->D B Acetic Acid B->D C H₂SO₄ (Catalyst) C->D E Neutralization (NaHCO₃ soln) D->E F Extraction E->F G Washing & Drying F->G H Distillation G->H I (2-methyl-2-phenylpropyl) acetate H->I

Caption: Fischer Esterification Workflow for this compound Synthesis.

Synthesis via Acylation with Acetic Anhydride

An alternative pathway involves the acylation of 2-methyl-2-phenylpropanol with acetic anhydride.[5] This method can be facilitated by a catalyst or proceed under catalyst-free conditions at elevated temperatures.[5]

Experimental Protocol:

  • Reactants: 2-methyl-2-phenylpropanol (1 equivalent) and acetic anhydride (1-1.5 equivalents).

  • Catalyst (Optional): An acid catalyst can be used.

  • Procedure: a. React 2-methyl-2-phenylpropanol with acetic anhydride, with or without a catalyst.[3] b. The reaction yields the acetate ester and a carboxylic acid byproduct.[5]

  • Purification: The target product is obtained through distillation and purification of the reaction mixture.[3]

Synthesis via Friedel-Crafts Alkylation

A patented method describes the synthesis from methallyl acetate and benzene via a Friedel-Crafts alkylation reaction.[8] This approach has the advantage of shorter reaction steps.[8]

Experimental Protocol:

  • Reactants: Methallyl acetate and benzene.

  • Catalyst: A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃).[8]

  • Procedure: a. In a dry four-necked flask, suspend anhydrous FeCl₃ and AlCl₃ in benzene and stir at room temperature.[8] b. Cool the mixture to 0–5°C.[8] c. Slowly add a solution of methallyl acetate in benzene over approximately 1 hour, maintaining the temperature at 0–5°C.[8] d. Stir vigorously at 0–5°C for 5 hours, then slowly warm to 6–15°C and stir for an additional 6 hours.[8] e. Quench the reaction by pouring the mixture into ice water and stirring for 4 hours. f. Separate the layers and extract the aqueous layer with benzene. g. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purification: The final product is obtained by vacuum distillation, yielding a colorless, transparent liquid with a purity of over 97%.[8]

Chemical Reactivity and Applications

The chemical behavior of this compound is influenced by both its ester functional group and the phenyl ring, making it a versatile substrate in synthetic chemistry.[5]

Reduction to 2-methyl-2-phenylpropanol

The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol.[5] This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Industrial Applications
  • Fragrance and Flavoring Agent: Due to its pleasant floral and fruity aroma, it is used in perfumes, cosmetics, and as a flavoring agent in food.[1] It can add warmth and body to various fragrance accords.[2]

  • Pharmaceutical Intermediate: It is a critical intermediate in the multi-step synthesis of Fexofenadine HCl, a non-sedating antihistamine.[2] It serves as a Stage 5 intermediate in the "Fexo Chloro" synthesis pathway, where its structure is crucial for building the side-chain scaffold of the final active pharmaceutical ingredient (API).[2]

G Role in Fexofenadine Synthesis A (2-methyl-2-phenylpropyl) acetate B Stage 5 Intermediate ('Fexo Chloro' Pathway) A->B Serves as C Alkylation & Acylation Steps B->C Facilitates D Side-Chain Scaffold Construction C->D Leads to E Fexofenadine HCl (API) D->E Forms part of

Caption: Logical Relationship of this compound in Fexofenadine Synthesis.

Safety and Handling

For the safe handling of this compound, the following precautions should be observed:

  • Personal Protective Equipment: Wear appropriate protective gloves and safety goggles to avoid contact with skin and eyes.[3]

  • Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[3]

  • Fire Safety: Keep away from sources of ignition as it is a combustible liquid.[3][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

The compound is classified with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed).[10] Standard industrial hygiene and safety practices should be followed during handling.[9]

References

A Comprehensive Technical Guide to (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-methyl-2-phenylpropyl) acetate, a versatile chemical compound with applications ranging from fragrances to pharmaceutical synthesis. This document consolidates key chemical and physical properties, detailed synthesis protocols, and its role as a significant intermediate in the production of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound, also known as neophyl acetate, is a colorless to pale yellow liquid.[1] It is characterized by the following properties:

PropertyValueSource
CAS Number 18755-52-7[2][3][4][5][6]
Molecular Formula C₁₂H₁₆O₂[2][3][5][6]
Molecular Weight 192.25 g/mol [2][3][4][5]
Appearance Colorless to pale yellow liquid[1][7]
Purity Typically ≥92.3% to 99%[1][2][5][7]
Boiling Point 256.8 °C to 267 °C at 760 mmHg[3][8]
Density Approximately 0.998 to 1.02 g/cm³[3][8]
Flash Point 100.8 °C[3][8]
Refractive Index 1.485–1.495[7]
Solubility Insoluble in water; soluble in organic solvents like alcohols and acetone.[1][3][7]
Vapor Pressure 0.0151 mmHg at 25°C[3][8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several chemo-catalytic esterification strategies.[2]

Fischer Esterification

One common method is the Fischer esterification of 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) with acetic acid.[2]

Protocol: The conventional synthesis involves the esterification of neophyl alcohol with acetic acid, using 1–5 mol% of a strong Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction mixture is heated to reflux at temperatures between 110–120°C.[2] Lewis acids like scandium(III) triflate, hafnium(IV), and zirconium(IV) salts can also be employed to catalyze the reaction.[2]

G Fischer Esterification Workflow cluster_reactants Reactants cluster_catalyst Catalyst Neophyl Alcohol Neophyl Alcohol Reaction Reaction Neophyl Alcohol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction H2SO4 Sulfuric Acid (H₂SO₄) or p-TsOH H2SO4->Reaction Product This compound Reaction->Product

Caption: Fischer Esterification of Neophyl Alcohol.

Acylation with Acid Anhydrides

An alternative and widely used method is the acylation of 2-methyl-2-phenylpropanol with an acid anhydride, typically acetic anhydride.[2][3] This reaction can be catalyzed or, in some cases, proceed under catalyst-free conditions at elevated temperatures.[2]

Friedel-Crafts Alkylation

A patented method describes the synthesis via a Friedel-Crafts alkylation reaction.[9]

Protocol: This method utilizes methallyl acetate as a starting material, which reacts with benzene in a Friedel-Crafts alkylation reaction to yield this compound.[9] A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃) is employed.[9]

In a specific example, anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) are placed in benzene.[9] Methallyl acetate (0.5 mol) dissolved in benzene is then slowly added at 0–5°C.[9] The reaction is stirred vigorously at this temperature for 5 hours, then the temperature is slowly raised to 6–15°C and stirred for an additional 6 hours.[9] The reaction mixture is then poured into ice water, and the product is extracted with benzene, washed, dried, and purified by distillation, yielding the final product with a high yield (86%) and purity (97.8%).[9]

G Friedel-Crafts Alkylation Workflow cluster_reactants Reactants cluster_catalyst Catalyst Methallyl Acetate Methallyl Acetate Reaction Reaction Methallyl Acetate->Reaction Benzene Benzene Benzene->Reaction Catalyst FeCl₃ / AlCl₃ Catalyst->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts Alkylation for Synthesis.

Applications

This compound has a range of applications in different industries.

Fragrance and Flavoring

It is utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food flavorings, often imparting honey-like or fruity-floral scents.[1][7][10]

Pharmaceutical Intermediate

A significant application of this compound is as a key intermediate in the synthesis of Fexofenadine HCl, a non-sedating antihistamine.[7] It is referred to as a "Fexo Chloro" derivative and serves as a crucial building block for the side-chain scaffold of the final API.[7] Its bulky neophyl group can influence the stereochemistry of the final molecule.[2]

G Role in Fexofenadine HCl Synthesis Intermediate This compound (Fexo Chloro Intermediate - Stage 5) Process Alkylation & Acylation Steps Intermediate->Process API Fexofenadine HCl (Antihistamine) Process->API

Caption: Intermediate in Fexofenadine Synthesis.

Chemical Reactivity

The chemical behavior of this compound is influenced by its ester functional group and the phenyl ring, allowing for various chemical transformations.[2]

  • Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

  • Ether Synthesis: The alcohol formed from the reduction can subsequently be used in reactions like the Williamson ether synthesis to form ethers.[2]

  • Coupling Reactions: The neophyl group can be integrated into larger molecular structures through cobalt-mediated coupling reactions, for instance, in the synthesis of 2-(2-Methyl-2-phenylpropyl)benzofuran.[2]

Safety and Toxicology

For safe handling, it is advised to avoid contact with skin and eyes and to use the compound in a well-ventilated area.[3] Appropriate personal protective equipment, such as gloves and goggles, should be worn.[3] It should be kept away from ignition sources.[3] A toxicological and dermatological review of the structurally related compound 1,1-dimethyl-2-phenylethyl acetate, when used as a fragrance ingredient, has been conducted, which may provide some insights into the safety profile of this class of compounds.[11][12] The National Cancer Institute (NCI) has also received this compound for testing and evaluation under the NSC number 190961.[2]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

Technical Data Sheet: (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

Overview

This document provides a concise technical summary of the key physicochemical properties of the compound (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The primary focus is the determination and verification of its molecular weight. This information is critical for researchers and drug development professionals in stoichiometric calculations, analytical characterization, and chemical synthesis.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. The molecular weight is derived from its molecular formula, which is confirmed by multiple chemical data sources.

ParameterValueSource
Compound Name This compoundN/A
Synonym(s) Neophyl acetate; Acetic acid 2-methyl-2-phenyl-propyl ester[1]
CAS Number 18755-52-7[2][3][4]
Molecular Formula C₁₂H₁₆O₂[2][3][4][5]
Molecular Weight 192.25 g/mol [2][3][4][5]
Exact Mass 192.115029749[1]

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for this determination is an established theoretical calculation based on the molecular formula.

Procedure:

  • Determine the Molecular Formula: The chemical structure of this compound is analyzed to count the number of atoms of each element. The confirmed formula is C₁₂H₁₆O₂.[2][3][4]

  • Obtain Standard Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized.

    • C: ~12.011 amu

    • H: ~1.008 amu

    • O: ~15.999 amu

  • Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

    • Mass = (12 × 12.011) + (16 × 1.008) + (2 × 15.999)

    • Mass = 144.132 + 16.128 + 31.998

    • Total Molecular Weight ≈ 192.258 g/mol

This calculated value is consistent with the widely reported molecular weight of 192.25 g/mol .[2][3][4]

Visualization of Calculation Workflow

The logical process for determining the molecular weight from the compound's nomenclature is illustrated below.

G A Compound Name This compound B Determine Chemical Structure A->B C Derive Molecular Formula C₁₂H₁₆O₂ B->C D Sum Atomic Weights (12C) + (16H) + (2*O) C->D E Final Molecular Weight 192.25 g/mol D->E

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the Solubility of (2-methyl-2-phenylpropyl) acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (2-methyl-2-phenylpropyl) acetate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its qualitative solubility profile. To provide a quantitative context for researchers, solubility data for structurally analogous compounds, benzyl acetate and tert-butyl acetate, are also presented. Furthermore, a detailed, generalized experimental protocol for determining the solubility of esters in organic solvents is provided, accompanied by a workflow diagram to guide laboratory practice.

Introduction

This compound, also known as neophyl acetate, is an organic ester with the chemical formula C₁₂H₁₆O₂. Its molecular structure, featuring both a phenyl group and a tertiary butyl group adjacent to the acetate moiety, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and formulation development in the pharmaceutical and chemical industries.

This guide aims to consolidate the available information on the solubility of this compound and to provide practical guidance for its determination in the laboratory.

Solubility Profile of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility are consistently reported.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionSpecific Solvents Mentioned
AlcoholsSolubleEthanol, Methanol
KetonesSolubleAcetone
Aprotic PolarSolubleDimethyl Sulfoxide (DMSO)
WaterInsoluble-

Quantitative Solubility of Structurally Similar Compounds

To provide a frame of reference for estimating the solubility of this compound, this section presents quantitative solubility data for two structurally related esters: benzyl acetate and tert-butyl acetate. Benzyl acetate shares the phenyl-containing feature, while tert-butyl acetate shares the bulky tertiary alkyl group.

Table 2: Quantitative Solubility Data for Benzyl Acetate and tert-Butyl Acetate

CompoundSolventSolubility
Benzyl Acetate EthanolMiscible[1][2]
AcetoneMiscible[1][2]
Diethyl EtherMiscible[1][2]
Dimethyl Sulfoxide (DMSO)75 mg/mL[3], 125 mg/mL (ultrasonic)[4]
tert-Butyl Acetate Alcohol (general)Miscible[5]
Ether (general)Miscible[5]

It is crucial to note that this data is for analogous compounds and should be used as an estimation only. The actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an ester, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Sample Dilution:

    • Record the weight of the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway of solvent-solute interaction.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to solvent in vials B Seal vials A->B C Incubate at constant temperature B->C Start Equilibration D Agitate for 24-48 hours C->D E Settle and collect supernatant D->E End Equilibration F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Determine concentration from calibration curve H->I Obtain raw data J Calculate original solubility I->J Solvent_Solute_Interaction Solvent-Solute Interaction Pathway Solvent Organic Solvent (e.g., Ethanol) Interaction Intermolecular Forces (van der Waals, Dipole-Dipole) Solvent->Interaction Solute This compound Solute->Interaction Solution Homogeneous Solution Interaction->Solution Solvation

References

An In-depth Technical Guide to the Physicochemical Properties of (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the boiling point and density of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical chemical synthesis workflow.

Physicochemical Data

This compound is a colorless liquid with an aromatic scent. It is insoluble in water but soluble in many organic solvents such as ethanol and acetone. The key physical properties are summarized in the table below.

PropertyValueConditions
Boiling Point 256.8 °Cat 760 mmHg[1]
265-267 °CNot specified
Density 0.998 g/cm³Not specified[1]
~1.02 g/mLNot specified

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not explicitly available in the reviewed literature. However, standard methodologies for these measurements are well-established in organic chemistry.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound with a high boiling point, distillation is the common method for its determination at atmospheric pressure (760 mmHg).

  • Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The this compound sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

    • The temperature is recorded when it becomes constant, which corresponds to the boiling point of the substance.

Determination of Density:

Density is the mass per unit volume of a substance. A common and precise method for determining the density of a liquid is by using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

    • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

    • The filled pycnometer is weighed to determine the mass of the liquid.

    • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

    • The density of the this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Synthesis of this compound

This compound can be synthesized through several chemical pathways. The following diagram illustrates a common laboratory-scale synthesis method involving esterification. This compound also serves as an intermediate in the synthesis of the antihistamine Fexofenadine.[2]

G Synthesis of this compound via Esterification A 2-methyl-2-phenyl-propanol C Esterification Reaction (Acid Catalyst) A->C B Acetic Anhydride B->C D This compound C->D E Purification (Distillation) D->E F Final Product E->F

Caption: Workflow for the synthesis of this compound.

An alternative synthesis route involves the Friedel-Crafts alkylation of benzene with methallyl acetate in the presence of a catalyst such as anhydrous aluminum trichloride.[3] This method has been reported to have a yield of around 55-67%.[3]

References

Navigating the Safety Profile of (2-methyl-2-phenylpropyl) acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a chemical intermediate utilized in various industrial applications, including the synthesis of pharmaceutical compounds like Fexofenadine.[1] While it plays a role in these processes, a comprehensive and publicly available safety profile, including detailed toxicological and ecotoxicological data, remains limited. This guide provides a thorough overview of the currently accessible safety information for this compound (CAS No. 18755-52-7), highlighting areas where data is inconsistent or absent to ensure cautious and informed handling.

Physicochemical Properties

Understanding the physical and chemical characteristics of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2][3][4]
Molecular Weight 192.25 g/mol [2][3][4]
Appearance Colorless to pale yellow liquidChemBK, JIGS Chemical Limited
Density 0.998 g/cm³ChemBK, NINGBO INNO PHARMCHEM CO.,LTD.
Boiling Point 256.8 °C at 760 mmHg[5][6]
Flash Point 100.8 °C[5][6]
Vapor Pressure 0.0151 mmHg at 25°C[5][6]
Refractive Index 1.489NINGBO INNO PHARMCHEM CO.,LTD.
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.ChemBK, Scimplify

Hazard Identification and Classification

The classification of this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is inconsistent across various sources. This discrepancy underscores the need for careful handling and a conservative approach to safety.

Some suppliers do not classify the substance as hazardous under standard use. However, other sources provide a GHS07 "Warning" pictogram with the hazard statement H302: "Harmful if swallowed".

GHS Classification Comparison

SourceGHS PictogramSignal WordHazard Statement(s)
GuidechemNo data availableNo data availableNo data available
BLD PharmGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
ChemSceneGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Due to these conflicting classifications, it is prudent to handle this compound as a substance that is potentially harmful if ingested.

Toxicological and Ecotoxicological Information

A critical gap in the safety profile of this compound is the lack of publicly available, detailed toxicological and ecotoxicological data. Extensive searches for information such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, as well as data on skin/eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, did not yield specific experimental results for this compound.

Experimental Protocols

Given the absence of published, detailed safety studies, specific experimental protocols for the toxicological and ecotoxicological assessment of this compound cannot be provided. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any de novo evaluation of this substance.

Safe Handling and First Aid Measures

In the absence of comprehensive safety data, a cautious approach to handling is essential. The following recommendations are based on general principles for handling laboratory chemicals with unknown long-term effects.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

Disposal:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.

Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a recommended workflow when handling a chemical, such as this compound, for which comprehensive safety data is not available. This workflow emphasizes a precautionary approach to minimize potential risks.

Chemical_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Data_Review Review Available SDS and Literature Identify_Gaps Identify Data Gaps (e.g., Toxicology, EcoTox) Data_Review->Identify_Gaps Information is Incomplete Risk_Assessment Perform Risk Assessment (Assume Higher Hazard) Identify_Gaps->Risk_Assessment Select_Controls Select Engineering Controls (e.g., Fume Hood) Risk_Assessment->Select_Controls Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Select_Controls->Select_PPE Safe_Procedures Follow Safe Handling Procedures Select_PPE->Safe_Procedures Decontamination Decontaminate Work Area and Equipment Safe_Procedures->Decontamination Waste_Disposal Dispose of Waste According to Regulations Decontamination->Waste_Disposal Documentation Document Procedures and Observations Waste_Disposal->Documentation

Workflow for handling chemicals with incomplete safety data.

References

Commercial Availability and Synthetic Utility of (2-methyl-2-phenylpropyl) acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-2-phenylpropyl) acetate, a key chemical intermediate, is notable for its role in the synthesis of active pharmaceutical ingredients (APIs), particularly the antihistamine Fexofenadine. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering a consolidated source of technical data, supplier information, and practical synthetic methodologies.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities as well as in bulk for larger-scale manufacturing purposes. Purity levels generally range from 95% to over 99%, catering to different research and development needs.

Table 1: Commercial Suppliers of this compound

Supplier NamePurityCAS NumberNotes
BenchchemUsually 95%18755-52-7Useful research compound.
ChemicalBook98% min to 99%18755-52-7Multiple suppliers listed with varying prices.[1][2]
ChemScene≥98%18755-52-7Available for research purposes.[3]
JIGS Chemical Limited99%18755-52-7Also used in perfumes and flavoring.[4]
NINGBO INNO PHARMCHEM CO.,LTD.≥99%18755-52-7Intermediates for Fexofenadine hydrochloride.[5]
Parchem234774-56-2Specialty chemical supplier.[6]
Scimplify92.3%18755-52-7Intermediate in the multi-step synthesis of Fexofenadine HCl.[7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3][8]
Molecular Weight 192.25 g/mol [3]
CAS Number 18755-52-7[3]
Appearance Colorless to pale yellow liquid or white crystalline powder[5][7]
Density 0.998 g/cm³[5]
Boiling Point 256.8 °C at 760 mmHg[5]
Flash Point 100.8 °C[5]
Refractive Index 1.489[5]
Solubility Soluble in organic solvents; insoluble in water.[7]
Storage Stored in a cool, dry, well-closed container, away from moisture and strong light/heat.[5]

Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1][4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1][4]

  • P270: Do not eat, drink or smoke when using this product.[1][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

It is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: Fischer-Speier esterification and Friedel-Crafts alkylation.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) and acetic acid.

Experimental Protocol:

  • Reactants:

    • 2-methyl-2-phenylpropan-1-ol

    • Acetic acid

    • Catalyst: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (1–5 mol%).

  • Procedure:

    • Combine 2-methyl-2-phenylpropan-1-ol and acetic acid in a round-bottom flask.

    • Carefully add the acid catalyst.

    • Heat the reaction mixture to reflux at a temperature of 110–120°C.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up to neutralize the acid and remove excess acetic acid.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain pure this compound.

Fischer_Esterification NeophylAlcohol 2-methyl-2-phenylpropan-1-ol Intermediate Protonated Acetic Acid NeophylAlcohol->Intermediate Nucleophilic Attack AceticAcid Acetic Acid Catalyst H₂SO₄ (cat.) Catalyst->Intermediate Protonation Product This compound Intermediate->Product Proton Transfer & Elimination Water Water Intermediate->Water Fexofenadine_Synthesis cluster_0 Synthesis of Fexofenadine Intermediate cluster_1 Final Assembly and Modification Start This compound Acylation Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl₃) Start->Acylation Intermediate1 2-[4-(4-chloro-1-oxobutyl)phenyl] -2-methylpropyl acetate Acylation->Intermediate1 Alkylation N-Alkylation Intermediate1->Alkylation Piperidine α,α-diphenyl-4-piperidinemethanol Piperidine->Alkylation Intermediate2 Ester Intermediate Alkylation->Intermediate2 Reduction Ketone Reduction (e.g., NaBH₄) Intermediate2->Reduction Intermediate3 Hydroxylated Ester Reduction->Intermediate3 Hydrolysis Ester Hydrolysis Intermediate3->Hydrolysis Fexofenadine Fexofenadine Hydrolysis->Fexofenadine

References

Methodological & Application

Synthesis of (2-methyl-2-phenylpropyl) Acetate via Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (2-methyl-2-phenylpropyl) acetate, a valuable intermediate in the synthesis of various organic compounds. Three distinct synthetic methodologies are presented: Fischer esterification of 2-methyl-2-phenyl-1-propanol, acylation of 2-methyl-2-phenyl-1-propanol using acetic anhydride, and a Friedel-Crafts alkylation approach. Each protocol is accompanied by a summary of reaction parameters and expected outcomes, facilitating methodological comparison and selection. Physicochemical and spectroscopic data for the target compound are also provided for characterization purposes.

Introduction

This compound, also known as neophyl acetate, is a key building block in organic synthesis. Its preparation is a fundamental example of esterification, a crucial reaction in both academic research and industrial drug development. This document outlines three reliable methods for its synthesis, offering researchers a choice of routes depending on available starting materials, desired scale, and reaction conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₂[1][2]
Molecular Weight192.25 g/mol [3]
AppearanceColorless liquid[4]
Density0.998 g/cm³[1][2]
Boiling Point256.8 °C at 760 mmHg[1][2]
Flash Point100.8 °C[1][2]
Refractive Index1.489[1]
SolubilityInsoluble in water; soluble in organic solvents.[4]

Spectroscopic Data

The expected NMR spectroscopic data for this compound are summarized in Table 2, providing a reference for product characterization.[3]

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.3 (m, 5H)Aromatic protons~171.0C=O (ester)
~4.0 (s, 2H)-CH₂-~145.0Quaternary aromatic C
~2.0 (s, 3H)-O-C(=O)-CH₃~128.5Aromatic CH
~1.3 (s, 6H)-C(CH₃)₂~126.0Aromatic CH
~125.5Aromatic CH
~72.0-CH₂-
~38.0-C(CH₃)₂
~25.0-C(CH₃)₂
~21.0-O-C(=O)-CH₃

Synthetic Protocols

Three distinct methods for the synthesis of this compound are detailed below. A comparative summary of the reaction parameters is provided in Table 3.

Method 1: Fischer Esterification of 2-methyl-2-phenyl-1-propanol

This classic method involves the acid-catalyzed esterification of a primary alcohol with a carboxylic acid.[3] The reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Fischer_Esterification cluster_products Products reactant1 2-methyl-2-phenyl-1-propanol product This compound reactant1->product Reflux reactant2 Acetic Acid reactant2->product catalyst H₂SO₄ (cat.) side_product H₂O Acylation cluster_products Products reactant1 2-methyl-2-phenyl-1-propanol product This compound reactant1->product Room Temp. reactant2 Acetic Anhydride reactant2->product catalyst Pyridine side_product Acetic Acid Friedel_Crafts cluster_products Products reactant1 Benzene product This compound reactant1->product 0-5 °C reactant2 Methallyl Acetate reactant2->product catalyst AlCl₃ side_product HCl Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Perform Reaction (Heating/Stirring) reactants->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification characterization Product Characterization (NMR, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Fragrance Development Professionals

Overview

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a synthetic aroma chemical valued in the fragrance industry for its unique olfactory profile and performance characteristics. It is classified as an aryl alkyl alcohol simple acid ester. This document provides detailed application notes, physicochemical properties, and experimental protocols for its synthesis, quality control, and evaluation in fragrance formulations. Its primary applications include use as a modifier and fixative in various fragrance accords, lending warmth and complexity.

Physicochemical and Olfactory Properties

Quantitative data for this compound (CAS No: 18755-52-7) are summarized below. These properties are critical for predicting its behavior in formulations and ensuring quality.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥92.3% - 99%[4]
Odor Profile Sweet, fruity, floral with honey and powdery nuances[5][6]
Density 0.998 g/cm³ at 25°C[1]
Boiling Point 256.8 °C at 760 mmHg[1][2][3]
Flash Point 100.8 °C[1][2][3]
Refractive Index 1.485 – 1.495 at 20°C[4]
Vapor Pressure 0.0151 mmHg at 25°C[1]
Solubility Soluble in alcohols and organic solvents; insoluble in water[4]

Applications in Fragrance Formulation

This compound is a versatile ingredient used to impart specific characteristics to a fragrance concentrate. Its low volatility, indicated by its high boiling point and low vapor pressure, makes it an excellent fixative for more volatile top and heart notes.

Application AreaTypical Dosage (%)Olfactory Contribution & FunctionReference(s)
Fine Fragrances 0.1 - 1.0%Adds fruity-floral warmth to muguet, musk, and tropical accords. Acts as a fixative base.
Body Sprays 0.2 - 0.8%Provides long-retention and contributes to a powdery dry-down.
Soaps & Hair Care 0.05 - 0.5%Compatible with various bases, providing warmth and enhancing fruity-floral notes.
Fabric Care 0.05 - 0.3%Lends substantivity and a pleasant, warm character to the final fragrance.
Flavor Industry Not specifiedUsed to impart honey scents.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quality control, and sensory evaluation of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from 2-methyl-2-phenylpropan-1-ol and acetic acid, a common and effective method.[8]

A. Materials & Equipment:

  • 2-methyl-2-phenylpropan-1-ol (Neophyl alcohol)

  • Glacial Acetic Acid

  • Sulfuric Acid (H₂SO₄), concentrated (Catalyst)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

B. Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-methyl-2-phenylpropan-1-ol (0.1 mol, 15.02 g) and glacial acetic acid (0.2 mol, 12.01 g, 11.4 mL).

  • Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~1-5 mol%) to the mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 50 mL of deionized water.

    • Neutralize excess acid by washing with 50 mL of 5% sodium bicarbonate solution. Repeat until effervescence ceases.

    • Wash with 50 mL of brine to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess acetic acid and any low-boiling impurities using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Quality Control using Gas Chromatography (GC-FID)

This protocol outlines a standard method for assessing the purity of the synthesized this compound.[9]

A. Materials & Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)

  • Helium or Hydrogen (Carrier Gas)

  • Acetone (Solvent)

  • Autosampler vials

B. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1.0 µL

C. Procedure:

  • Sample Preparation: Prepare a 1% solution of the synthesized ester in high-purity acetone.

  • Injection: Inject the sample into the GC system.

  • Data Analysis: Analyze the resulting chromatogram. Calculate the purity by determining the relative peak area of the this compound peak compared to the total area of all peaks.

Protocol 3: Sensory Evaluation in a Simple Fragrance Base

This protocol describes how to evaluate the olfactory character and performance of the synthesized material.[10][11]

A. Materials & Equipment:

  • This compound, 10% solution in ethanol

  • Simple fragrance base (e.g., 70% Linalool, 30% Hedione)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Trained sensory panel

B. Procedure:

  • Formulation:

    • Prepare a control sample: 1% of the simple fragrance base in ethanol.

    • Prepare a test sample: 0.9% of the simple fragrance base and 0.1% of the 10% this compound solution in ethanol (final concentration of the target molecule is 0.01%).

  • Evaluation:

    • Dip smelling strips into both the control and test solutions.

    • Allow the initial alcohol note to evaporate (approx. 30 seconds).

    • Present the strips to the sensory panel in a blinded, randomized order.

  • Data Collection:

    • Panelists evaluate the strips at intervals: initial (top note), 30 minutes (heart note), and 4 hours (base note).

    • Panelists describe the olfactory differences between the control and test samples, noting changes in character, intensity, and longevity. Use descriptive analysis to characterize its effect (e.g., "adds a powdery sweetness," "increases the floral diffusion").

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and conceptual relationships relevant to the application of this compound.

Synthesis_Pathway Reactant1 2-methyl-2-phenylpropan-1-ol Reaction Fischer Esterification (Reflux, 110-120°C) Reactant1->Reaction Reactant2 Acetic Acid Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Product (2-methyl-2-phenylpropyl) acetate Reaction->Product Yield

Caption: Synthesis via Fischer Esterification.

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Application & Evaluation A Synthesis B Work-up & Distillation A->B C GC-FID Analysis B->C D Purity Verification C->D D->A Material Fails QC E Formulation in Base D->E Material Passes QC F Sensory Panel Evaluation E->F G Data Analysis F->G

Caption: Experimental Workflow for Fragrance Evaluation.

Fragrance_Accord Top Top Notes (Citrus, Green) Heart Heart Notes (Floral, Fruity) Top->Heart Evolves to Base Base Notes (Musk, Woody) Heart->Base Transitions to Acetate (2-methyl-2-phenylpropyl) acetate Acetate->Heart Adds warmth & modifies Acetate->Base Acts as fixative for Heart & Top Notes

Caption: Role in a Fragrance Accord.

Stability and Storage

To ensure the material's integrity and a shelf life of up to 24 months, the following storage conditions are recommended:

  • Conditions: Store in a cool, dry, and well-ventilated place.[3]

  • Container: Keep in a tightly sealed container, protected from air, light, and moisture.[2]

Safety Information

While not classified as hazardous under standard GHS classifications, good laboratory practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves and safety glasses with side-shields during handling.[3]

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors and use in a well-ventilated area.[3]

  • Fire Safety: Keep away from open flames and sources of ignition.

References

(2-methyl-2-phenylpropyl) acetate: Application Notes for its Potential Use as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (2-methyl-2-phenylpropyl) acetate, also known as phenaglycodol acetate, is a chemical compound with potential applications as a specialized solvent in organic synthesis and formulation development. Its unique structure, combining a phenyl group with a sterically hindered acetate moiety, suggests properties that could be advantageous in specific scenarios where traditional solvents may be inadequate. This document provides an overview of its potential applications based on its structural characteristics and preliminary data.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. These characteristics are essential for understanding its behavior as a potential solvent.

PropertyValueReference
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Appearance Colorless liquid
Boiling Point 258.9±15.0 °C at 760 mmHg
Density 1.0±0.1 g/cm3
LogP 2.99

Potential Applications as a Solvent

Based on its chemical structure, this compound is a non-polar, aprotic solvent. The presence of the aromatic ring and the ester group provides a moderate degree of polarity, suggesting its utility in dissolving a range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Logical Workflow for Solvent Selection

The decision to use this compound as a solvent should be based on a systematic evaluation of its properties against the requirements of the specific application.

A Define Reaction or Formulation Requirements (e.g., polarity, temperature) B Assess Analyte/Reactant Solubility A->B C Review this compound Properties - Polarity (LogP = 2.99) - Boiling Point (258.9 °C) A->C D Conduct Small-Scale Solubility Tests B->D C->D E Evaluate Solvent Compatibility and Reactivity D->E H Incompatible/Insoluble D->H Poor Solubility F Optimize Process Parameters (e.g., concentration, temperature) E->F Compatible E->H Reactive G Scale-Up Application F->G I Select Alternative Solvent H->I

Caption: Workflow for evaluating this compound as a solvent.

Experimental Protocol: Determination of Solute Solubility

This protocol outlines a general procedure for determining the solubility of a compound in this compound.

Materials:

  • This compound

  • Solute of interest

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a known volume of this compound in a series of vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature using a shaker or water bath until equilibrium is reached (typically 24-48 hours).

  • Sample Processing:

    • Centrifuge the vials at high speed to pellet the undissolved solute.

    • Carefully transfer a known aliquot of the supernatant to a new vial.

  • Analysis:

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the solute in the diluted sample using a validated HPLC or GC method.

  • Calculation:

    • Calculate the solubility of the solute in this compound based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

A Add Excess Solute to This compound B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge to Separate Undissolved Solute B->C D Collect Supernatant C->D E Dilute Aliquot D->E F Quantify by HPLC/GC E->F G Calculate Solubility F->G

Caption: Protocol for determining solute solubility.

Note on Surfactant Properties

Currently, there is no available data to suggest that this compound functions as a surfactant. Its molecular structure does not contain the distinct hydrophilic and hydrophobic regions characteristic of amphiphilic molecules that act as surfactants. Therefore, its use as a surfactant is not recommended without further investigation into its interfacial properties.

Safety Considerations

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS).

Application Notes and Protocols for the Analysis of (2-methyl-2-phenylpropyl) acetate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize (2-methyl-2-phenylpropyl) acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with standardized protocols for sample analysis.

Introduction

This compound, also known as neophyl acetate, is a crucial building block in organic synthesis. Its chemical structure, consisting of a phenyl ring, a quaternary carbon center, and an acetate group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is essential for ensuring purity and confirming its identity during the drug development process. This document outlines the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (C₆H₅)7.2-7.4Multiplet5H
Methylene (-CH₂-)~4.1Singlet2H
Acetate Methyl (-COCH₃)~2.0Singlet3H
Geminal Methyls (2 x -CH₃)~1.4Singlet6H

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm
Carbonyl (C=O)~170
Aromatic (ipso-C)~144
Aromatic (ortho-, meta-, para-C)125-128
Methylene (-O-CH₂-)~72
Quaternary Carbon (-C(CH₃)₂-)~40
Geminal Methyls (2 x -CH₃)~25
Acetate Methyl (-COCH₃)~21

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Weight192.25 g/mol [1]
Exact Mass192.115029749[1]
Molecular Ion (M⁺)m/z 192
Key Fragment Ionsm/z 133, 43

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3][4][5]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][5]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

  • Phase the spectra to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the this compound molecule.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a working solution at a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS System Parameters (Typical):

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

  • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound. Key expected fragments include the neophyl cation (m/z 133) resulting from the loss of the acetate group, and the acetyl cation (m/z 43).[1]

Visualizations

The following diagrams illustrate the structure, analytical workflow, and fragmentation of this compound.

Caption: Chemical structure of this compound.

G cluster_workflow Analytical Workflow start Sample of This compound prep Sample Preparation (Dissolution/Dilution) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr gcms GC-MS Analysis prep->gcms nmr_data NMR Data (Chemical Shifts, Multiplicity, Integration) nmr->nmr_data ms_data MS Data (Molecular Ion, Fragmentation) gcms->ms_data structure Structure Confirmation & Purity Assessment nmr_data->structure ms_data->structure

Caption: Experimental workflow for the analysis of this compound.

G cluster_fragmentation Mass Spectrometry Fragmentation Pathway parent [this compound]⁺˙ (M⁺˙, m/z 192) frag1 [C₉H₁₁]⁺ (Neophyl cation, m/z 133) parent->frag1 loss1 - CH₃COO˙ (Loss of acetoxy radical) frag2 [CH₃CO]⁺ (Acetyl cation, m/z 43) parent->frag2 loss2 - C₁₀H₁₃O˙

Caption: Simplified EI fragmentation of this compound.

References

Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7). The information is intended to guide laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a floral and fruity fragrance.[1] It is primarily utilized as a fragrance and flavoring agent and serves as a key intermediate in the synthesis of pharmaceuticals, notably Fexofenadine HCl.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Floral and fruity[1]
Density Approximately 0.998 g/cm³[4]
Boiling Point 256.8 °C at 760 mmHg[4]
Flash Point 100.8 °C[4]
Solubility Insoluble in water; Soluble in organic solvents such as alcohols.[1]
Purity Typically ≥98%[5]
Storage Temperature 2-8°C[5]

Safety, Handling, and Storage Protocols

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of inhalation, use a certified respirator.

Handling Procedures
  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor.[1]

  • Keep away from ignition sources.[1]

  • Use personal protective equipment as specified above.

  • Ensure adequate ventilation in the handling area.

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.

  • Store away from direct sunlight.[1]

  • Recommended storage temperature is between 2-8°C.[5]

  • The compound is stable under recommended storage conditions.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of the contaminated material as waste according to local regulations.

Experimental Protocols

Protocol for Use as a Reagent in Chemical Synthesis

This protocol outlines the general steps for using this compound as a reactant in a chemical synthesis, such as in the preparation of a derivative for pharmaceutical development.

  • Reaction Setup:

    • Set up a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and an inert gas inlet (e.g., nitrogen or argon).

    • Ensure the reaction is performed in a fume hood.

  • Reagent Addition:

    • Charge the reaction vessel with the appropriate solvent and other reactants as dictated by the specific synthetic procedure.

    • Under an inert atmosphere, add this compound to the reaction mixture using a syringe or a dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture as per the specific protocol (e.g., by adding water or a quenching solution).

    • Perform an extraction to isolate the product.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product using an appropriate technique, such as column chromatography or distillation.

  • Characterization:

    • Characterize the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Protocol for Formulation of a Fragrance Solution

This protocol provides a general method for incorporating this compound into a simple fragrance solution for research and evaluation purposes.

  • Preparation of Stock Solution:

    • In a clean glass vial, prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent, such as ethanol.

  • Blending:

    • In a separate, larger glass container, combine the desired fragrance components (other essential oils, aroma chemicals) according to the formulation.

    • Add the this compound stock solution dropwise to the fragrance blend while gently swirling to ensure homogeneity.

  • Maturation:

    • Seal the container and allow the fragrance blend to mature for a specified period (typically 24-48 hours) in a cool, dark place. This allows the different fragrance notes to meld together.

  • Evaluation:

    • Evaluate the final fragrance by dipping a fragrance testing strip into the solution and assessing the olfactory profile over time (top, middle, and base notes).

Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.

cluster_receiving Receiving and Initial Storage cluster_handling Laboratory Handling cluster_storage_disposal Post-Handling Storage and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log initial_storage Store in Designated Cool, Dry Area (2-8°C) log->initial_storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) initial_storage->ppe Retrieve for Use ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation dispense Dispense Required Amount ventilation->dispense use Use in Experiment dispense->use reseal Tightly Reseal Container use->reseal waste Dispose of Contaminated Waste in Accordance with Regulations use->waste return_storage Return to Designated Storage reseal->return_storage

Caption: Workflow for Safe Handling and Storage.

References

Application Notes and Protocols: (2-methyl-2-phenylpropyl) acetate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methyl-2-phenylpropyl) acetate is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Fexofenadine, a widely used second-generation antihistamine. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of Fexofenadine. Additionally, it outlines the mechanism of action of the final drug product, Fexofenadine.

Application: Intermediate in Fexofenadine Synthesis

This compound serves as a crucial building block in the multi-step synthesis of Fexofenadine.[1][2][3][4] It is often referred to as a "Stage 5 intermediate" in the "Fexo Chloro" manufacturing routes for Fexofenadine hydrochloride.[1] The structural moiety provided by this intermediate is essential for the final pharmacological activity of Fexofenadine.

Chemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₆O₂[5]
Molecular Weight192.25 g/mol [5]
AppearanceColorless to pale yellow liquid[3]
PurityTypically ≥98%[3]
SolubilitySoluble in organic solvents (e.g., methanol, DMSO), insoluble in water.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from methallyl acetate and benzene using a Friedel-Crafts alkylation reaction.[6]

Materials:

  • Methallyl acetate

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ferric chloride (FeCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet.

Procedure:

  • In a dry 500 mL four-necked flask, suspend anhydrous ferric chloride (120.5 g, 0.75 mol) and anhydrous aluminum chloride (66.7 g, 0.5 mol) in 300 mL of benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of methallyl acetate (57 g, 0.5 mol) in 100 mL of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for 5 hours.

  • Slowly warm the mixture to 6-15 °C and continue stirring for an additional 6 hours.

  • Pour the reaction mixture into 800 mL of ice water and stir for 4 hours.

  • Separate the organic layer. Extract the aqueous layer with benzene (3 x 50 mL).

  • Combine all organic layers and wash successively with saturated sodium bicarbonate solution and water (3 times).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless transparent liquid.

Quantitative Data:

Reaction StepProductYieldPurityReference
Friedel-Crafts AlkylationThis compound86%97.8%[6]
Protocol 2: Synthesis of Fexofenadine from this compound Intermediate

This protocol outlines a synthetic route to Fexofenadine starting from an intermediate derived from this compound. The initial steps involve the conversion of this compound to a key keto-ester intermediate.

Step 1: Friedel-Crafts Acylation of this compound

This step is a conceptual representation based on typical Fexofenadine synthesis routes. Specific procedural details can vary based on patented methods.

Materials:

  • This compound

  • 4-chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0-5 °C, add 4-chlorobutyryl chloride dropwise.

  • To this mixture, add this compound dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto-ester intermediate.

Subsequent Steps: The resulting intermediate undergoes several further transformations, including reduction of the ketone, N-alkylation with α,α-diphenyl-4-piperidinemethanol, and hydrolysis of the ester to yield Fexofenadine.[4][7]

Quantitative Data for Fexofenadine Synthesis Steps:

Reaction StepProductYieldReference
Friedel-Crafts Alkylation of Benzeneα,α-dimethyl phenyl acetate ethanol89.7%[3]
Friedel-Crafts Acylation2-[4-(4-butyryl chloride) phenyl]-2-Methyl propyl acetate90.6%[3]
Hydrolysis2-(4-cycloprolyl carbonyl)-phenyl-2-methyl alcohol90%[3]
Esterification and Reduction4-{1-hydroxyl-4-[4-(hydroxyl biphenyl methyl)-1-piperidyl]butyl}-α,α-dimethyl phenyl acetic acid ethyl ester81%[3]
Final HydrolysisFexofenadine85%[3]
Overall YieldFexofenadine33.51%[3][4]

Mechanism of Action of Fexofenadine

Fexofenadine is a selective peripheral H1 receptor antagonist.[8][9][10] Histamine binding to H1 receptors on various cells triggers allergic symptoms. Fexofenadine acts as an inverse agonist, binding to and stabilizing the inactive conformation of the H1 receptor, thereby preventing histamine binding and subsequent downstream signaling.[11] This blockage of H1 receptors alleviates allergy symptoms such as sneezing, rhinorrhea, itchy eyes, and urticaria.

Beyond its H1 receptor antagonism, Fexofenadine exhibits other anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Synthesis of this compound MA Methallyl Acetate MPPA (2-methyl-2-phenylpropyl) acetate MA->MPPA B Benzene B->MPPA Cat AlCl3 / FeCl3 Cat->MPPA Friedel-Crafts Alkylation

Diagram 1: Synthesis of this compound.

G MPPA (2-methyl-2-phenylpropyl) acetate Inter1 Friedel-Crafts Acylation (with 4-chlorobutyryl chloride) MPPA->Inter1 Inter2 Keto-ester Intermediate Inter1->Inter2 Inter3 Reduction of Ketone Inter2->Inter3 Inter4 Hydroxy Intermediate Inter3->Inter4 Inter5 N-Alkylation (with α,α-diphenyl-4-piperidinemethanol) Inter4->Inter5 Inter6 Ester Precursor of Fexofenadine Inter5->Inter6 Inter7 Hydrolysis Inter6->Inter7 Fexo Fexofenadine Inter7->Fexo

Diagram 2: Synthetic workflow from intermediate to Fexofenadine.

G Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Binds and Activates H1R_inactive H1 Receptor (Inactive State) H1R_active->H1R_inactive Equilibrium Signal Downstream Signaling (Allergic Response) H1R_active->Signal NoSignal No Allergic Response H1R_inactive->NoSignal Fexo Fexofenadine Fexo->H1R_inactive Binds and Stabilizes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-methyl-2-phenylpropyl) acetate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.

Fischer Esterification Route

Question: Why is the yield of my Fischer esterification of 2-methyl-2-phenyl-1-propanol unexpectedly low?

Answer:

Low yields in the Fischer esterification of a tertiary alcohol like 2-methyl-2-phenyl-1-propanol are often due to a few key factors:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of your ester.[1][2]

  • Dehydration of the Tertiary Alcohol: Tertiary alcohols are prone to dehydration under strong acid catalysis, especially at elevated temperatures.[3] This leads to the formation of an alkene byproduct instead of the desired ester.

  • Steric Hindrance: While less of a factor for acetic acid, significant steric hindrance around the alcohol can slow down the reaction rate.

Question: How can I improve the yield of the Fischer esterification?

Answer:

To drive the reaction towards the product and minimize side reactions, consider the following strategies:

  • Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2] This will shift the equilibrium towards the ester product.

  • Use of Excess Reactant: Using a large excess of one of the reactants, typically the less expensive one (in this case, acetic acid), can also shift the equilibrium to favor product formation.[2]

  • Alternative Acylating Agent: Instead of acetic acid, consider using acetic anhydride. The reaction with an anhydride is generally faster and irreversible as it produces a carboxylic acid byproduct which is less nucleophilic than water.[4][5]

  • Milder Catalyst: While strong acids like sulfuric acid are common, they can promote dehydration.[4] Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[4]

  • Optimize Reaction Temperature: While reflux is often used, excessively high temperatures can favor the dehydration of the tertiary alcohol.[4] Experiment with lower temperatures to find a balance between reaction rate and minimizing side reactions.

Friedel-Crafts Alkylation Route

Question: My Friedel-Crafts reaction using methallyl acetate and benzene with aluminum trichloride (AlCl₃) is giving a low yield and many side products. What is happening?

Answer:

The conventional Friedel-Crafts alkylation with anhydrous aluminum trichloride is known to have significant drawbacks when synthesizing this compound. The strong catalytic activity of AlCl₃ can lead to several issues:

  • Vigorous and Uncontrolled Reaction: The reaction can be highly exothermic and difficult to control, especially on a larger scale.[4][6]

  • Product Rearrangement: The potent Lewis acidity of AlCl₃ can induce rearrangement of the desired product, leading to a complex mixture of side products and lowering the purity.[4][6] This is a major reason for the typically observed yields of around 55% with this method.[6]

  • Polyalkylation: Although less of an issue when benzene is used in excess, the initial product is more activated than benzene, which can lead to further alkylation.

Question: How can I improve the yield and purity of the Friedel-Crafts synthesis?

Answer:

An improved method utilizing a mixed catalyst system has been shown to significantly enhance both yield and purity.[4][6]

  • Mixed Catalyst System: Employing a mixture of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum chloride (AlCl₃) results in milder reaction conditions and greater control.[4][6] This mixed system suppresses the formation of rearrangement byproducts.[6]

  • Optimized Conditions: With the mixed catalyst system, yields can be increased to 75-86% with a purity of over 98%.[4][6] Careful control of the reaction temperature, typically between 0-15°C, is also crucial.[4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different synthetic routes to this compound for easy comparison.

Synthetic MethodKey Reagents/CatalystsTemperature (°C)Reported Yield (%)Reported Purity (%)
Fischer Esterification 2-methyl-2-phenyl-1-propanol, Acetic Acid, H₂SO₄ (1-5 mol%)110-120 (Reflux)Variable (often < 65% without optimization)[2]Moderate
Acetylation with Acetic Anhydride 2-methyl-2-phenyl-1-propanol, Acetic Anhydride, 4-pyrrolidin-1-ylpyridine, triethylamine2097.0High
Conventional Friedel-Crafts Alkylation Methallyl acetate, Benzene, Anhydrous AlCl₃0-5~55~85[4][6]
Improved Friedel-Crafts Alkylation Methallyl acetate, Benzene, Anhydrous FeCl₃/AlCl₃0-1575-86>98[4][6]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Protocol 1: Fischer Esterification of 2-methyl-2-phenyl-1-propanol

Materials:

  • 2-methyl-2-phenyl-1-propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methyl-2-phenyl-1-propanol, a 5-fold molar excess of glacial acetic acid, and a catalytic amount of sulfuric acid (approx. 1-2 mol%). Add toluene to fill the Dean-Stark trap.

  • Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.[2]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Protocol 2: Improved Friedel-Crafts Alkylation using a Mixed Catalyst System

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Methallyl acetate

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: (Based on the patent CN101823958A)[6]

  • Catalyst Suspension: In a dry four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere, suspend anhydrous ferric chloride (0.75 mol) and anhydrous aluminum chloride (0.5 mol) in anhydrous benzene (300 ml).

  • Cooling: Stir the mixture at room temperature for 30 minutes, then cool the flask to 0-5°C in an ice bath.

  • Addition of Alkylating Agent: Slowly add a solution of methallyl acetate (0.5 mol) in benzene (100 ml) dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.

  • Reaction: Vigorously stir the reaction mixture at 0-5°C for 5 hours. Then, slowly allow the temperature to rise to 6-15°C and continue stirring for an additional 6 hours.

  • Workup: Pour the reaction mixture into 800 ml of ice water and stir for 4 hours.

  • Extraction: Separate the layers and extract the aqueous layer with benzene (3 x 50 ml).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and water (three times).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, is obtained as a colorless, transparent liquid after vacuum distillation.[6]

Visualizations

Experimental Workflow Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Reactants: 2-methyl-2-phenyl-1-propanol Acetic Acid Catalyst (H₂SO₄ or p-TsOH) Toluene reflux Reflux with Dean-Stark Trap reactants->reflux cool Cool to RT reflux->cool quench Quench with NaHCO₃ solution cool->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Vacuum Distillation evaporate->distill final_product final_product distill->final_product Final Product: This compound

Caption: Workflow for Fischer Esterification Synthesis.

Friedel_Crafts_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification catalyst Suspend Catalysts: FeCl₃ & AlCl₃ in Benzene cool Cool to 0-5°C catalyst->cool add_reactant Add Methallyl Acetate in Benzene (0-5°C) cool->add_reactant stir_cold Stir at 0-5°C add_reactant->stir_cold stir_warm Stir at 6-15°C stir_cold->stir_warm quench Pour into Ice Water stir_warm->quench extract Extract with Benzene quench->extract wash Wash with NaHCO₃ & Water extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Vacuum Distillation evaporate->distill final_product final_product distill->final_product Final Product: This compound

Caption: Workflow for Improved Friedel-Crafts Synthesis.

References

Technical Support Center: Synthesis of (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-methyl-2-phenylpropyl) acetate.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield and several unexpected peaks in my GC-MS analysis when synthesizing this compound via Friedel-Crafts alkylation of benzene with methallyl acetate using aluminum chloride. What could be the issue?

A1: The primary issue is likely the occurrence of side reactions due to the highly reactive nature of the carbocation intermediate formed during the Friedel-Crafts reaction, especially when using a strong Lewis acid catalyst like anhydrous aluminum trichloride.[1] The strong catalytic activity can lead to a violent reaction and subsequent rearrangement of the desired product, forming complex side products.[1] This is a common issue that can significantly lower both the yield and purity of your target compound.[1][2]

Q2: How can I minimize the side reactions in the Friedel-Crafts synthesis of this compound?

A2: To suppress these side reactions, it is recommended to use a milder, mixed catalyst system, such as a combination of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum chloride (AlCl₃).[2] This mixed catalyst system allows for more controlled and milder reaction conditions, which in turn minimizes the formation of rearrangement byproducts and significantly improves both the yield and purity of this compound.[1][2]

Q3: What are the potential side reactions during the Fischer esterification of 2-methyl-2-phenyl-1-propanol with acetic acid?

A3: While Fischer esterification is a common method, potential side reactions can include the dehydration of the alcohol to form an alkene, especially under strong acid catalysis and elevated temperatures. Although 2-methyl-2-phenyl-1-propanol is a primary alcohol and less prone to elimination than tertiary alcohols, this side reaction can still occur.[3] Another possibility is the formation of an ether, such as dibenzyl ether, which has been observed in similar esterification reactions.[4]

Q4: My Fischer esterification reaction is not going to completion. How can I improve the yield of this compound?

A4: The Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the formation of the ester, you can use a large excess of one of the reactants, typically the alcohol (acetic acid can also be used in excess).[5] Another effective strategy is to remove the water that is formed as a byproduct during the reaction.[6][7] This can be achieved by using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.[3][6]

Q5: What analytical techniques are best for identifying the main product and potential side products in my reaction mixture?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both separating the components of your reaction mixture and identifying them.[2][8][9] The gas chromatograph will separate the desired ester from unreacted starting materials and byproducts, while the mass spectrometer will provide fragmentation patterns that can be used to elucidate the structures of these compounds.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems in the Friedel-Crafts Synthesis of this compound [1][2]

Catalyst SystemReaction ConditionsReported YieldProduct PurityKey Challenges/Advantages
Anhydrous Aluminum Trichloride (AlCl₃)Vigorous, difficult to control~55%~85%Prone to violent reaction and product rearrangement.
Mixed Anhydrous Ferric Chloride (FeCl₃) - Aluminum Chloride (AlCl₃)Mild, controlled75% - 86%>97%Enhanced control, suppresses side reactions, leading to higher yield and purity.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation with Mixed Catalyst System for Minimized Side Reactions
  • Reaction Setup: In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, add anhydrous ferric chloride and anhydrous aluminum chloride to benzene.

  • Catalyst Activation: Stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: Cool the mixture to 0-5°C. Slowly add a solution of methallyl acetate in benzene dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.

  • Reaction: Vigorously stir the reaction mixture at 0-5°C for 5 hours. Then, slowly allow the temperature to rise to 6-15°C and continue stirring for an additional 6 hours.

  • Workup: Pour the reaction mixture into ice water and stir for 4 hours. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with benzene. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1]

Protocol 2: Fischer Esterification with Water Removal
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 2-methyl-2-phenyl-1-propanol, a slight excess of glacial acetic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The final product can be purified by distillation.

Visual Troubleshooting Guides

Side_Reactions_Friedel_Crafts cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Benzene Benzene Carbocation Primary Carbocation Intermediate Benzene->Carbocation Friedel-Crafts Alkylation (AlCl3/FeCl3) Methallyl Acetate Methallyl Acetate Methallyl Acetate->Carbocation Product (2-methyl-2-phenylpropyl) acetate Carbocation->Product Rearranged_Carbocation Rearranged Tertiary Carbocation Carbocation->Rearranged_Carbocation 1,2-Hydride Shift or 1,2-Alkyl Shift Side_Products Complex Rearranged Side Products Rearranged_Carbocation->Side_Products Reaction with Benzene

Caption: Friedel-Crafts synthesis pathway and potential rearrangement side reactions.

Troubleshooting_Workflow Start Synthesis of this compound Problem Low Yield or Impure Product? Start->Problem Route Which Synthetic Route? Problem->Route Yes End Improved Yield and Purity Problem->End No FC Friedel-Crafts Route->FC FE Fischer Esterification Route->FE FCSolution Use Mixed Catalyst (FeCl3/AlCl3) Control Temperature (0-5°C) FC->FCSolution FESolution1 Use Excess Reagent (Alcohol or Acetic Acid) FE->FESolution1 FESolution2 Remove Water (Dean-Stark) FE->FESolution2 FCSolution->End FESolution1->End FESolution2->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: (2-methyl-2-phenylpropyl) acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2-methyl-2-phenylpropyl) acetate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route.

  • Fischer-Speier Esterification (from 2-methyl-2-phenylpropanol and acetic acid): Impurities include unreacted 2-methyl-2-phenylpropanol, excess acetic acid, and the acid catalyst (e.g., H₂SO₄ or p-TsOH).[1][2][3] A potential byproduct is 2-methyl-1-phenyl-1-propene, formed from the acid-catalyzed dehydration of the tertiary alcohol.[4][5]

  • Acylation with Acetic Anhydride: Impurities include unreacted 2-methyl-2-phenylpropanol and acetic acid as a byproduct.[1][2]

  • Friedel-Crafts Alkylation (from methallyl acetate and benzene): Side reactions can be numerous if not well-controlled, leading to rearranged products and other isomers.[6]

Q2: Is this compound sensitive to acid or base?

A2: Yes. As an ester, it is susceptible to hydrolysis back to 2-methyl-2-phenylpropanol and acetate under both acidic and basic conditions.[7] Strong acidic conditions, especially at elevated temperatures, can also promote elimination reactions.[4] Therefore, it is crucial to neutralize the crude reaction mixture before purification and to use neutral or deactivated purification media where possible.

Q3: What are the recommended purification methods for this compound?

A3: The primary methods are fractional distillation and flash column chromatography.

  • Fractional Distillation is effective for separating the product from starting materials and byproducts with significantly different boiling points.[8][9][10]

  • Flash Column Chromatography is ideal for removing non-volatile impurities, baseline compounds, or impurities with very similar boiling points to the product.[1][11][12]

Q4: What is the boiling point of this compound?

A4: The reported boiling point is approximately 256-267°C at atmospheric pressure (760 mmHg).[13][14] Purification is often performed under vacuum to lower the boiling point and prevent thermal decomposition.

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Workup
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or GC to ensure completion before quenching.
Emulsion Formation Add brine (saturated NaCl solution) during the aqueous extraction to break up emulsions.
Acid/Base Residue Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove acid) and brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
Product Hydrolysis Avoid prolonged contact with acidic or basic aqueous solutions. Perform the workup at room temperature or below.
Issue 2: Poor Separation During Fractional Distillation
Potential Cause Recommended Solution
Insufficient Column Efficiency Ensure you are using a fractionating column (e.g., Vigreux or packed column), not a simple distillation setup.[10] The length of the column should be adequate for the separation.
Distillation Rate Too Fast Heat the mixture slowly and maintain a low distillation rate (e.g., 1-2 drops per second) to allow for proper vapor-liquid equilibria to be established on the column's theoretical plates.[10][15]
Similar Boiling Points If impurities have very close boiling points, distillation may not be sufficient. Consider purification by flash column chromatography.[15]
Fluctuating Vacuum Ensure the vacuum system is stable and free of leaks. Use a vacuum controller for precise pressure regulation.
Issue 3: Tailing or Poor Separation in Flash Chromatography
Potential Cause Recommended Solution
Acidic Silica Gel Residual acidic sites on silica gel can cause tailing or decomposition of sensitive compounds. Deactivate the silica by flushing the packed column with the eluent containing 1-3% triethylamine before loading the sample.[12]
Inappropriate Solvent System The chosen eluent may be too polar or not polar enough. Develop an optimal solvent system using TLC, aiming for a target Rf value of ~0.2-0.3 for the product.
Sample Overloading The amount of crude product is too high for the column size. As a general rule, use a silica gel mass that is 50-100 times the mass of the crude sample.
Insoluble Sample Loading If the crude product is not fully soluble in the eluent, it can lead to streaking. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12]

Data Presentation

The following table provides an illustrative comparison of purification methods for a hypothetical crude mixture of this compound.

Table 1: Illustrative Purification Efficiency

ImpurityBoiling Point (°C)Initial Purity (%)Purity after Fractional Distillation (%)Purity after Flash Chromatography (%)
This compound ~26085.0>98.0>99.0
2-methyl-2-phenylpropanol~2208.0<1.0<0.5
Acetic Acid1185.0<0.5<0.1
2-methyl-1-phenyl-1-propene~1902.0<0.5<0.5

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Preparation: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Neutralization: Transfer the crude product to a separatory funnel. Wash with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oil.

  • Setup: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips. Attach the flask to the distillation apparatus and ensure all joints are securely sealed.

  • Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling foreshots in the first receiving flask. As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains. Release the vacuum before turning off the heat to prevent bumping.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the column. Alternatively, use the dry-loading method described in the troubleshooting guide.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating key decision-making processes and workflows for purification.

PurificationWorkflow start Crude Product workup Aqueous Workup (Neutralize & Dry) start->workup analysis Analyze Impurity Profile (TLC, GC, NMR) workup->analysis decision Impurity Type? analysis->decision distillation Fractional Distillation decision->distillation Volatile Impurities (Different B.P.) chromatography Flash Chromatography decision->chromatography Non-Volatile or Isomeric Impurities final_product Pure Product (>98%) distillation->final_product chromatography->final_product

Caption: General workflow for purification method selection.

TroubleshootingTree cluster_dist Distillation Issue cluster_chrom Chromatography Issue start Poor Purity After Initial Purification q1_dist Impurities Still Present? start->q1_dist Method: Distillation q1_chrom Product Tailing on TLC/Column? start->q1_chrom Method: Chromatography a1_dist Increase Column Efficiency (Longer Column, Slower Rate) q1_dist->a1_dist Yes a2_dist Impurities have similar Boiling Points q1_dist->a2_dist Yes, after optimization s1_dist Switch to Chromatography a2_dist->s1_dist a1_chrom Deactivate Silica (Use Et3N in Eluent) q1_chrom->a1_chrom Yes a2_chrom Optimize Solvent System a1_chrom->a2_chrom a3_chrom Check for Overloading a2_chrom->a3_chrom

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Friedel-Crafts Alkylation of Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts alkylation of benzene and offers potential solutions.

Q1: Why am I getting a mixture of mono-, di-, and even tri-alkylated products (polysubstitution), and how can I favor mono-alkylation?

A1: Polysubstitution is a common issue in Friedel-Crafts alkylation because the initial alkylation product is more reactive than the starting benzene ring. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.

Troubleshooting Steps:

  • Increase the Benzene to Alkyl Halide Ratio: Using a large excess of benzene shifts the reaction equilibrium towards mono-alkylation by increasing the probability that the electrophile will react with a benzene molecule rather than an already alkylated one. For instance, in the industrial production of ethylbenzene, typical molar ratios of benzene to ethylene range from 5:1 to 10:1 in the fresh feed, and can be as high as 30:1 to 50:1 in the reactor due to recycling.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylation reactions more than the initial reaction, thus favoring the mono-substituted product.

  • Catalyst Choice: While classic Lewis acids like AlCl₃ are highly active, they can also promote polysubstitution. In some cases, using a milder Lewis acid or a solid acid catalyst might offer better selectivity.

Q2: My product is an isomer of the expected alkylbenzene. What is causing this, and how can I prevent it?

A2: This is likely due to carbocation rearrangement, a characteristic side reaction in Friedel-Crafts alkylation, especially when using primary alkyl halides. The initially formed carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. For example, the reaction of benzene with 1-chloropropane is expected to yield n-propylbenzene, but the major product is often isopropylbenzene due to the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation.

Troubleshooting Steps:

  • Choice of Alkylating Agent: Whenever possible, use an alkyl halide that will form a stable carbocation that is not prone to rearrangement (e.g., a tertiary alkyl halide like t-butyl chloride).

  • Use Friedel-Crafts Acylation Followed by Reduction: To obtain straight-chain alkylbenzenes without rearrangement, a common strategy is to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction). Acylium ions are resonance-stabilized and do not undergo rearrangement.

  • Reaction Temperature: Lower reaction temperatures can sometimes disfavor carbocation rearrangements. For instance, the alkylation of benzene with 1-chlorobutane at 0°C still results in a mixture of n-butylbenzene and sec-butylbenzene, but at higher temperatures, the proportion of the rearranged product is typically greater.[2]

Q3: The reaction is not proceeding, or the yield is very low. What are the possible reasons?

A3: Several factors can lead to low or no conversion in a Friedel-Crafts alkylation.

Troubleshooting Steps:

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by water or other Lewis bases in the reaction mixture. Ensure all reagents and glassware are anhydrous. The catalyst can also be deactivated by certain functional groups on the aromatic substrate.

  • Substrate Reactivity: Friedel-Crafts alkylation fails with strongly deactivated aromatic rings. Aromatic compounds with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally not suitable substrates.

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. The optimal amount of catalyst depends on the specific reaction, but typically, a molar ratio of catalyst to alkyl halide of 1:1 is a good starting point for reactive systems.

  • Reaction Temperature: While high temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. The optimal temperature should be determined experimentally for each specific system.

Q4: I am observing the formation of colored byproducts. What could be the cause?

A4: The formation of colored byproducts can be due to a variety of side reactions, including polymerization of the alkylating agent or charring of the aromatic compounds at high temperatures.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating, as this can lead to decomposition and polymerization.

  • Purity of Reagents: Ensure the purity of your starting materials. Impurities can sometimes act as catalysts for unwanted side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other side reactions that may lead to colored impurities.

Data Presentation

The following tables summarize key quantitative data for optimizing Friedel-Crafts alkylation of benzene.

Table 1: Effect of Benzene to Ethylene Molar Ratio on Ethylbenzene Production

Benzene:Ethylene Molar RatioSelectivity to Ethylbenzene (%)Notes
5:1 - 10:1 (Fresh Feed)HighTypical range for industrial processes to minimize polyethylbenzene formation.[1]
30:1 - 50:1 (In Reactor)Very HighAchieved through recycling of unreacted benzene.[1]

Table 2: Influence of Temperature on Product Distribution in the Alkylation of Methylbenzene with Methyl Chloride

Temperature (°C)ortho-xylene (%)meta-xylene (%)para-xylene (%)
0541729
2536928

Note: This data illustrates that at lower temperatures, the kinetically favored ortho and para products are dominant. At higher temperatures, the thermodynamically more stable meta isomer becomes a major product due to isomerization.

Table 3: Comparison of Catalysts for Alkylation of Benzene with Long-Chain Olefins

CatalystConversion (%)Selectivity to Monoalkylbenzene (%)Temperature (°C)Pressure (MPa)
Aluminum-magnesium silicate with clay/zeolite9585--
Clay with cerium nitrate99951503.5
Lanthanide promoted zeolite-94 (yield of undecylbenzene)180-
Zeolite Y (modified)85-90 (of olefin)---

This table provides a comparison of different solid acid catalysts used in the alkylation of benzene with long-chain olefins, showcasing high conversion and selectivity under specific conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of p-di-t-butylbenzene

This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts alkylation of t-butylbenzene.

Materials:

  • t-butyl chloride (1.0 mL)

  • t-butylbenzene (0.5 mL)

  • Anhydrous aluminum chloride (0.05 g)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous drying agent (e.g., anhydrous sodium sulfate)

  • 5 mL conical vial

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a 5 mL conical vial, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.

  • Cool the mixture in an ice bath with stirring.

  • Carefully add 0.05 g of anhydrous aluminum chloride in three portions to the chilled and stirred reaction mixture. After each addition, allow the reaction to proceed for 5 minutes.

  • After the final addition, remove the reaction flask from the ice bath and allow it to warm to room temperature.

  • Quench the reaction by slowly adding 1 mL of ice-cold water.

  • Add 2 mL of diethyl ether and separate the ether layer.

  • Extract the aqueous layer twice with 1 mL portions of diethyl ether.

  • Combine the organic layers and dry over an anhydrous drying agent.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

  • The product can be further purified by recrystallization.

Mandatory Visualizations

Friedel_Crafts_Troubleshooting start Start Experiment issue Problem Encountered? start->issue polysubstitution Polysubstitution? issue->polysubstitution Yes end Successful Product issue->end No rearrangement Isomeric Product? polysubstitution->rearrangement No solution_poly Increase Benzene/Alkyl Halide Ratio Lower Temperature polysubstitution->solution_poly Yes low_yield Low/No Reaction? rearrangement->low_yield No solution_rearrange Use Alkyl Halide Forming Stable Carbocation Use Acylation-Reduction Route Lower Temperature rearrangement->solution_rearrange Yes low_yield->end No solution_low_yield Check Reagent Purity (Anhydrous) Check Substrate (No Deactivating Groups) Optimize Catalyst Loading & Temperature low_yield->solution_low_yield Yes solution_poly->end solution_rearrange->end solution_low_yield->end

Caption: Troubleshooting workflow for common Friedel-Crafts alkylation issues.

Friedel_Crafts_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation R_X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) R_X->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Benzene Benzene Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + R⁺ Product Alkylbenzene Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

References

Technical Support Center: Preventing Byproduct Formation in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and incomplete conversion. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that can favor the reactants.[1][2][3][4]

Common Causes for Low Yield:

  • Equilibrium: The reaction naturally reaches an equilibrium that may not favor high product formation.[1][3]

  • Presence of Water: Water, a byproduct, can shift the equilibrium back towards the starting materials (hydrolysis).[1][5][6]

  • Steric Hindrance: Bulky reactants (e.g., tertiary alcohols or sterically hindered carboxylic acids) can slow down the reaction rate.[6][7]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions.[8][9]

Strategies to Improve Yield:

  • Use an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (often the alcohol), can shift the equilibrium towards the product side according to Le Châtelier's principle.[1][5]

  • Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1][5][7] This can be achieved using:

    • A Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[1][10]

    • Drying agents such as molecular sieves or anhydrous salts.[7][11]

    • A strong dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst.[5]

Q2: I am observing a significant amount of ether as a byproduct. How can I prevent this?

A2: Ether formation is a common side reaction, especially when using primary or secondary alcohols under strong acidic conditions and high temperatures. This occurs through an acid-catalyzed dehydration reaction between two alcohol molecules. Secondary alcohols, like isopropanol, are particularly prone to this side reaction.[12]

Prevention Strategies:

  • Lower Reaction Temperature: If the esterification can proceed at a lower temperature, this will disfavor the ether formation pathway, which typically has a higher activation energy.

  • Choose a Milder Catalyst: While strong mineral acids like sulfuric acid are effective for esterification, they also promote ether formation.[12] Consider using alternative catalysts:

    • p-Toluenesulfonic acid (p-TsOH): Often considered the industry standard, it is effective and generally leads to fewer side reactions than sulfuric acid.[12]

    • Lewis acids: Catalysts like scandium(III) triflate can be effective under milder conditions.[7]

    • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) or zeolites can offer high selectivity and reduce ether formation.[13][14]

Catalyst Selection and Byproduct Formation

Catalyst Typical Conditions Potential Byproducts Selectivity
Sulfuric Acid (H₂SO₄) 60-110 °C Ethers, Alkenes (from tertiary alcohols) Moderate
p-Toluenesulfonic Acid (p-TsOH) 60-110 °C Fewer ether byproducts than H₂SO₄ Good
Amberlyst-15 Up to 140 °C Minimal ether formation High

| Zeolites (e.g., BEA-Type) | Varies | Minimal byproducts | High |

Q3: How do I choose the right catalyst for my specific esterification reaction?

A3: Catalyst selection depends on the substrate's sensitivity, the reaction scale, and the desired purity of the final product.

  • For simple, robust substrates: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are common and cost-effective choices.[7][15]

  • For acid-sensitive substrates: Milder methods are required. Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good option for valuable or sensitive materials as it proceeds under neutral conditions.[7][16][17]

  • For industrial-scale or continuous processes: Heterogeneous (solid) acid catalysts are highly advantageous. They are easily separated from the reaction mixture, are often reusable, and can reduce corrosive waste streams.[13][18] Examples include ion-exchange resins (like Amberlyst) and zeolites.[13][14]

Below is a decision-making workflow for catalyst selection.

G sub_sensitivity Are substrates sensitive to strong acid? steglich Use Steglich Esterification (DCC, DMAP) sub_sensitivity->steglich Yes fischer Use Fischer Esterification sub_sensitivity->fischer No scale What is the reaction scale? fischer->scale lab_scale Lab Scale scale->lab_scale industrial_scale Industrial / Continuous Flow scale->industrial_scale homogeneous_catalyst Use Homogeneous Catalyst (H₂SO₄, p-TsOH) lab_scale->homogeneous_catalyst solid_catalyst Use Heterogeneous Catalyst (e.g., Amberlyst, Zeolite) industrial_scale->solid_catalyst

Caption: Decision workflow for selecting an appropriate esterification catalyst.

Troubleshooting Guide

Problem: The reaction is not going to completion, leaving unreacted starting materials.
Possible Cause Troubleshooting Steps
Insufficient Water Removal 1. Ensure the Dean-Stark trap is set up correctly and the solvent is forming an azeotrope with water effectively.[1] 2. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.[7]
Insufficient Reaction Time or Temperature 1. Monitor the reaction progress using TLC or GC. 2. If the reaction stalls, consider increasing the temperature or extending the reaction time. Typical reaction times can range from 1 to 10 hours.[7]
Catalyst Deactivation 1. Some solid catalysts can lose activity over time or with certain substrates.[19] 2. Ensure the catalyst is fresh or properly regenerated if it's reusable.
Equilibrium Reached 1. Increase the concentration of the alcohol (if feasible and cost-effective). A 10-fold excess can significantly increase yield.[1] 2. Vigorously remove water as it forms.

Quantitative Impact of Reactant Ratio on Yield

A study on the esterification of acetic acid with ethanol demonstrated the significant impact of using an excess of the alcohol reactant.[1]

Molar Ratio (Ethanol:Acetic Acid)Equilibrium Yield of Ester
1:165%
10:197%
100:199%

Experimental Protocols

Protocol: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus

This protocol describes a standard lab procedure for driving an esterification reaction to completion by azeotropic removal of water.

Materials:

  • Benzoic acid

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add benzoic acid, a 1.5 to 2-fold molar excess of n-butanol, and a catalytic amount of p-TsOH (e.g., 5 mol%). Add toluene as the azeotroping solvent.[10]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will co-distill as an azeotrope.[1]

  • Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask.[1][20]

  • Monitoring: Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. This typically takes several hours.[10]

  • Workup: Cool the reaction mixture. Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude ester product.

  • Purification: Purify the resulting n-butyl benzoate by distillation.

Below is a diagram illustrating the reaction mechanism and the role of water removal.

G cluster_main Fischer Esterification Equilibrium cluster_prevention Driving the Reaction Forward RCOOH Carboxylic Acid Ester Ester RCOOH->Ester + R'OH p1 ROH Alcohol ROH->Ester Water Water Ester->Water + H₂O p2 Ester->p2 k_rev p1->Ester k_fwd Increase_ROH Increase [Alcohol] Remove_H2O Remove Water (Byproduct) Shift_Eq Equilibrium Shifts Right (Higher Ester Yield) Increase_ROH->Shift_Eq Le Châtelier's Principle Remove_H2O->Shift_Eq Le Châtelier's Principle

Caption: Shifting the esterification equilibrium to maximize product yield.

References

Technical Support Center: Scaling Up (2-methyl-2-phenylpropyl) acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-methyl-2-phenylpropyl) acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthesis routes for this compound are:

  • Fischer-Speier Esterification: This is a classic method involving the acid-catalyzed reaction of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[1]

  • Acylation with Acetic Anhydride: This method involves the reaction of 2-methyl-2-phenylpropanol with acetic anhydride, which can be catalyzed or occur at elevated temperatures.[1]

  • Friedel-Crafts Alkylation: This route uses methallyl acetate and an aromatic compound like benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Q2: What are the typical applications of this compound?

A2: this compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, such as the antihistamine Fexofenadine.[3] It is also used in the fragrance industry.

Q3: What are the general physical and chemical properties of this compound?

A3: this compound is a colorless liquid with an aromatic odor. It is insoluble in water but soluble in organic solvents like ethanol and acetone.

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol [1]
Boiling Point~256.8 - 267 °C at 760 mmHg[4]
Density~0.998 - 1.02 g/mL[4]
Flash Point~100.8 °C[4]

Troubleshooting Guides

Fischer-Speier Esterification

Q4: My Fischer esterification reaction is showing low conversion. How can I improve the yield?

A4: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:

  • Use an excess of one reactant: Using a large excess of the alcohol (neophyl alcohol) is a common strategy.[5]

  • Remove water as it forms: This is crucial for shifting the equilibrium. On a larger scale, a Dean-Stark apparatus is effective for azeotropically removing water.[5][6] Alternatively, drying agents like anhydrous salts or molecular sieves can be used.[7]

Q5: I am observing the formation of an alkene byproduct during the esterification of the tertiary alcohol. How can I prevent this?

A5: Tertiary alcohols are prone to dehydration (elimination) under acidic conditions, especially at higher temperatures. To minimize this side reaction:

  • Control the temperature: Operate at the lowest effective temperature to favor esterification over elimination.[1] Reflux conditions should be gentle.

  • Use a milder acid catalyst: While strong acids like sulfuric acid are common, weaker acids or lower catalyst concentrations (1–5 mol%) can reduce dehydration.[1]

Friedel-Crafts Alkylation

Q6: The Friedel-Crafts alkylation reaction with aluminum chloride is very vigorous and difficult to control. What measures can I take?

A6: The high reactivity of anhydrous aluminum chloride can make the reaction violent.[2] To control the reaction:

  • Slow addition of reactants: Add the alkylating agent (methallyl acetate) slowly to the mixture of the aromatic compound and AlCl₃.

  • Maintain low temperature: Conduct the reaction at a low temperature (e.g., 0–5 °C) to manage the exothermic nature of the reaction.[2]

  • Use a mixed catalyst system: A combination of a milder Lewis acid like ferric chloride (FeCl₃) with AlCl₃ can moderate the reactivity and improve the yield and purity of the product.[2]

Q7: I am getting a low yield and a mixture of products in my Friedel-Crafts reaction. What could be the cause?

A7: Low yields and product mixtures in Friedel-Crafts alkylation can be caused by:

  • Rearrangement of the carbocation: The carbocation intermediate can rearrange to a more stable form, leading to isomeric products. While less of a concern with the neophyl group, it's a possibility.

  • Polyalkylation: The initial product is more reactive than the starting material and can undergo further alkylation. Using an excess of the aromatic substrate can help to minimize this.

  • Catalyst deactivation: The quality of the AlCl₃ is crucial. It is highly sensitive to moisture, which can deactivate it.[8] Ensure you are using fresh, anhydrous AlCl₃ and maintaining anhydrous conditions.

Q8: What is the proper and safe way to quench a large-scale Friedel-Crafts reaction involving AlCl₃?

A8: Quenching AlCl₃ reactions can be highly exothermic and release HCl gas.[9] For safe quenching:

  • Slowly and cautiously add the reaction mixture to ice-water. This should be done in a well-ventilated fume hood.

  • Stir vigorously during the quench to dissipate heat.

  • Neutralize the acidic aqueous layer carefully with a base like sodium bicarbonate after separating the organic layer.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-methyl-2-phenylpropan-1-ol

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

  • 2-methyl-2-phenylpropan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-methyl-2-phenylpropan-1-ol, a molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid (1-5 mol%).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction reaches completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Friedel-Crafts Alkylation using Methallyl Acetate and Benzene

This protocol outlines the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ferric chloride (FeCl₃) (optional, for mixed catalyst system)

  • Anhydrous benzene

  • Methallyl acetate

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry four-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (and FeCl₃ if using a mixed catalyst) in anhydrous benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Slowly add a solution of methallyl acetate in anhydrous benzene via the dropping funnel, maintaining the temperature between 0–5 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 0–5 °C for several hours.

  • Allow the reaction to slowly warm to a slightly higher temperature (e.g., 6-15°C) and continue stirring for several more hours.[2]

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the product by vacuum distillation.[2]

Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodReactantsCatalystTypical YieldPurityKey Considerations
Fischer-Speier Esterification2-methyl-2-phenylpropan-1-ol, Acetic AcidH₂SO₄ or p-TsOHModerate to HighGoodEquilibrium reaction; requires water removal. Potential for dehydration of the tertiary alcohol.[1][7]
Acylation2-methyl-2-phenylpropan-1-ol, Acetic AnhydrideAcid catalyst or heatHighGoodGenerally faster than Fischer esterification.
Friedel-Crafts Alkylation (Single Catalyst)Methallyl Acetate, BenzeneAlCl₃~55%[2]~85%[2]Reaction can be violent and difficult to control, leading to byproducts.[2]
Friedel-Crafts Alkylation (Mixed Catalyst)Methallyl Acetate, BenzeneAlCl₃ / FeCl₃75-86%[2]>97%[2]Milder reaction conditions and higher purity of the product.[2]

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Reactants: - 2-methyl-2-phenylpropan-1-ol - Acetic Acid - Toluene catalyst Add Catalyst: - H₂SO₄ or p-TsOH reactants->catalyst reflux Heat to Reflux (with Dean-Stark Trap) catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (MgSO₄/Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation/Chromatography) concentrate->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cat_prep Suspend AlCl₃ in Benzene cool_mix Cool to 0-5 °C cat_prep->cool_mix add_reactant Slowly Add Methallyl Acetate in Benzene cool_mix->add_reactant stir Stir at 0-5 °C, then warm slightly add_reactant->stir monitor Monitor Progress (GC/TLC) stir->monitor quench Quench on Ice-Water monitor->quench Reaction Complete extract Separate & Extract quench->extract wash Wash Organic Layer (NaHCO₃, H₂O) extract->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.

Troubleshooting_Logic cluster_fischer Fischer Esterification cluster_fc Friedel-Crafts Alkylation start Low Yield in Synthesis f_issue Incomplete Reaction? start->f_issue fc_issue Violent Reaction/ Poor Selectivity? start->fc_issue f_solution - Use excess alcohol - Remove water (Dean-Stark) f_issue->f_solution Yes f_side_reaction Byproduct Formation? f_issue->f_side_reaction No f_side_solution - Lower reaction temperature - Use milder/less catalyst f_side_reaction->f_side_solution Yes fc_solution - Low temperature control - Slow reactant addition - Use mixed catalyst (AlCl₃/FeCl₃) fc_issue->fc_solution Yes fc_catalyst Catalyst Inactive? fc_issue->fc_catalyst No fc_catalyst_solution - Use fresh, anhydrous AlCl₃ - Ensure anhydrous conditions fc_catalyst->fc_catalyst_solution Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Stability issues of (2-methyl-2-phenylpropyl) acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-methyl-2-phenylpropyl) acetate, focusing on its stability issues under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Observed Issue Potential Cause Recommended Action
Loss of Parent Compound with Appearance of New Peaks in HPLC Analysis Acid-catalyzed hydrolysis of the ester bond.1. Confirm Hydrolysis: Analyze the new peaks by LC-MS to identify the expected hydrolysis products: 2-methyl-2-phenylpropan-1-ol and acetic acid.[1][2] 2. Control pH: Maintain the pH of your formulation or reaction mixture above 4, if possible. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.[3] 3. Lower Temperature: If the experimental conditions permit, reducing the temperature can significantly slow down the hydrolysis rate.
Appearance of an Unexpected Impurity, a Hydrocarbon Elimination reaction from the tertiary carbocation intermediate formed during hydrolysis.1. Identify the Alkene: Use GC-MS or LC-MS to confirm the presence of 2-methyl-2-phenylpropene. 2. Favor Substitution over Elimination: Lowering the reaction temperature generally favors the substitution reaction (hydrolysis to the alcohol) over the elimination reaction (formation of the alkene).[4] 3. Solvent Choice: The polarity of the solvent can influence the reaction pathway. In highly aqueous environments, the substitution product is generally favored.
Inconsistent Degradation Rates Between Experiments Variations in experimental parameters such as temperature, pH, or the presence of catalytic impurities.1. Strict Parameter Control: Ensure precise control over temperature and pH in all experiments. Use calibrated equipment. 2. Purity of Reagents: Use high-purity solvents and reagents to avoid trace acidic or basic impurities that could catalyze degradation.[5] 3. Standardized Procedures: Follow a detailed and consistent experimental protocol for all stability studies.
Difficulty in Quantifying Degradation Products Co-elution of peaks in HPLC or poor detector response for certain products.1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point. 2. Use a Diode Array Detector (DAD): A DAD can help in identifying and quantifying co-eluting peaks by analyzing their UV-Vis spectra. 3. Alternative Detection: For degradation products with poor UV absorbance (like acetic acid), consider using a refractive index detector (RID) or derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the ester linkage. Due to the tertiary nature of the benzylic carbon, this reaction likely proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This involves the formation of a stable tertiary carbocation (2-methyl-2-phenylpropyl cation) and acetic acid. The carbocation then reacts with water to form 2-methyl-2-phenylpropan-1-ol.[2][6]

Q2: Are there any significant secondary degradation products I should be aware of?

A2: Yes. The tertiary carbocation intermediate formed during hydrolysis can also undergo an E1 elimination reaction to form 2-methyl-2-phenylpropene, an alkene. The ratio of the hydrolysis product (alcohol) to the elimination product (alkene) is influenced by factors such as temperature and the nature of the acidic medium.[4]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the pH and temperature. Whenever possible, maintain the pH of your solutions in the neutral to slightly acidic range (pH 4-7). If acidic conditions are necessary, conduct the experiment at the lowest possible temperature to slow down the rate of hydrolysis and potential elimination reactions.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An HPLC system equipped with a UV detector (or a Diode Array Detector for peak purity analysis) and a C18 reverse-phase column is a suitable setup. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8][9]

Q5: At what rate does this compound degrade under acidic conditions?

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate expected trends. Note: These values are for illustrative purposes and are not derived from experimental results.

Condition Time (hours) This compound (%) 2-methyl-2-phenylpropan-1-ol (%) 2-methyl-2-phenylpropene (%)
0.1 M HCl at 25°C0100.00.00.0
2495.24.50.3
4890.58.90.6
7286.013.10.9
0.1 M HCl at 60°C0100.00.00.0
488.310.51.2
877.919.82.3
1268.528.43.1

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to generate its degradation products for identification.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate (for neutralization)

  • HPLC system with UV/DAD detector

  • LC-MS system

  • pH meter

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of glass vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • Place the vials in a thermostatically controlled water bath set at a specific temperature (e.g., 25°C and 60°C).

  • At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with a saturated solution of sodium bicarbonate to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formed degradation products.

  • For identification of degradation products, inject the stressed samples into an LC-MS system.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway Acetate This compound Protonated_Acetate Protonated Acetate Acetate->Protonated_Acetate + H+ Carbocation Tertiary Carbocation (2-methyl-2-phenylpropyl cation) Protonated_Acetate->Carbocation - Acetic Acid Acetic_Acid Acetic Acid Alcohol 2-methyl-2-phenylpropan-1-ol Carbocation->Alcohol + H2O, - H+ (Substitution) Alkene 2-methyl-2-phenylpropene Carbocation->Alkene - H+ (Elimination) experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Stress_Samples Mix with 0.1 M HCl Prep_Stock->Stress_Samples Incubate Incubate at Controlled Temperature Stress_Samples->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling Neutralize Neutralize with NaHCO3 Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC_Analysis HPLC-UV/DAD Analysis Dilute->HPLC_Analysis LCMS_Analysis LC-MS for Identification Dilute->LCMS_Analysis Quantify Quantify Parent and Degradants HPLC_Analysis->Quantify Identify Identify Degradation Products LCMS_Analysis->Identify Assess_Stability Assess Stability Profile Quantify->Assess_Stability Identify->Assess_Stability

References

Technical Support Center: Catalyst Selection for (2-Methyl-2-phenylpropyl) Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for the synthesis of (2-methyl-2-phenylpropyl) acetate. This valuable intermediate is notably used in the production of the antihistamine Fexofenadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on catalyst selection, detailed experimental protocols, and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of 2-methyl-2-phenylpropan-1-ol to produce this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][2] Here are several factors to consider and troubleshoot:

  • Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid to form an ester and water is an equilibrium process.[2][3] To drive the reaction towards the product side (Le Châtelier's Principle), you can:

    • Use an excess of one reactant: Using a large excess of the alcohol or acetic acid can shift the equilibrium to favor ester formation.[3]

    • Remove water: As water is a byproduct, its removal during the reaction will push the equilibrium forward.[3] This can be achieved using a Dean-Stark apparatus, which continuously removes water as it forms.[3]

  • Catalyst Inefficiency or Deactivation:

    • The chosen catalyst may not be active enough under your reaction conditions.

    • The presence of water in the starting materials can significantly reduce the activity of some acid catalysts, particularly solid acid resins like Amberlyst-15.[4] Ensure you are using anhydrous (dry) reactants and solvents.[4][5]

  • Steric Hindrance: The reactant, 2-methyl-2-phenylpropan-1-ol, is a tertiary alcohol. Tertiary alcohols are sterically hindered, which can slow down the rate of esterification compared to primary or secondary alcohols.[6][7] This may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is appropriate for the catalyst system. Conventional synthesis often uses reflux temperatures of 110–120°C with catalysts like sulfuric acid.[8]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while excessively long times can lead to side product formation.[5]

  • Losses During Workup and Purification: Product can be lost during transfers, extractions, and purification steps.[1][2][5] Ensure efficient extraction and careful handling during purification to minimize these losses.

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: The primary side reaction of concern with tertiary alcohols like 2-methyl-2-phenylpropan-1-ol under strong acid catalysis is dehydration to form an alkene.

  • Cause: Strong acid catalysts (e.g., H₂SO₄) can promote the elimination of water from the alcohol, leading to the formation of 2-methyl-1-phenylpropene.

  • Solutions:

    • Milder Catalyst: Switch to a milder or more selective catalyst. Heterogeneous acid catalysts like Amberlyst-15 or certain zeolites can offer higher selectivity by providing controlled acidic sites.[6]

    • Enzymatic Catalysis: Lipases are highly selective catalysts that operate under mild conditions (lower temperature, neutral pH) and can prevent the formation of dehydration byproducts.[9][10]

    • Control Temperature: Avoid excessively high temperatures, which favor elimination reactions.

Q3: What are the pros and cons of different catalyst types for this synthesis?

A3: Catalyst choice is critical for optimizing yield, selectivity, and process efficiency. The main categories are homogeneous acids, heterogeneous solid acids, and enzymes.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH):

    • Pros: High activity, low cost, and readily available.[8] They are effective for driving the reaction.[11]

    • Cons: Difficult to separate from the reaction mixture, leading to corrosive and environmentally harmful waste streams.[12] They can also cause side reactions like dehydration.[12]

  • Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Acidic Clays):

    • Pros: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner workup.[13][14] They can offer higher selectivity compared to homogeneous acids.[6]

    • Cons: May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures.[15] Their activity can be inhibited by water.[4]

  • Enzymatic Catalysts (e.g., Lipases):

    • Pros: Highly selective, operate under very mild conditions (low temperature, neutral pH), minimizing side products and energy consumption. They are environmentally benign.[9]

    • Cons: Can be more expensive than chemical catalysts and may have slower reaction rates, sometimes requiring several days for high conversion.[7]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems used in esterification reactions, providing a basis for catalyst selection.

Table 1: Comparison of Homogeneous vs. Heterogeneous Acid Catalysts in Esterification

Catalyst TypeCatalyst ExampleTypical Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)~97% (model reactions)[6]High activity, low costDifficult separation, corrosive, side reactions
Heterogeneous Amberlyst-1531.6% - 68% (varied reactions)[6]Easy separation, reusable, less corrosiveLower activity, sensitive to water
Heterogeneous Acid Clay (Montmorillonite)~61% (model reactions)[6]Inexpensive, readily availableModerate activity
Heterogeneous Zeolite (USY)High conversion (fast reaction)[7]Shape selectivity, high thermal stabilityCan be more expensive

Note: Yields are highly dependent on specific reactants and conditions and are provided for comparative purposes.

Table 2: Performance of Enzymatic Catalysts in Esterification

CatalystReactantsAcyl DonorYield (%)Reaction TimeReference
Lipozyme CALBOleic Acid + Various Alcohols-98%3 days[7]
Lipase PS-C "Amano" IIDihydroxyester + Vinyl EsterVinyl EsterHighNot specified[9]
Burkholderia cepacia LipaseRacemic AlcoholVinyl AcetateHigh (for S-acetate)12 hours[9]
Candida antarctica Lipase BCinnamic Acids + Fatty Alcohols-High to ModerateNot specified[10]

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)

This protocol describes a general procedure for the esterification of a tertiary alcohol using a reusable solid acid catalyst.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add 2-methyl-2-phenylpropan-1-ol (1.0 eq), glacial acetic acid (2.0 eq), and Amberlyst-15 resin (10-15% by weight of the limiting reactant). Use a non-reactive solvent like toluene to facilitate water removal with a Dean-Stark trap if available.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing it with a suitable solvent (e.g., diethyl ether or ethyl acetate). The catalyst can be washed, dried, and stored for reuse.[14]

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acetic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis using an Enzymatic Catalyst (Immobilized Lipase)

This protocol outlines a greener, highly selective method using an enzyme.

  • Setup: In a screw-cap vial, combine 2-methyl-2-phenylpropan-1-ol (1.0 eq) and an acyl donor. Vinyl acetate (1.5-2.0 eq) is an excellent choice as it drives the reaction irreversibly.

  • Catalyst: Add an immobilized lipase, such as Candida antarctica lipase B (CALB) or Lipase PS from Burkholderia cepacia (5-10% by weight).[9][10] The reaction is often run solvent-free or in a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).

  • Reaction: Place the vial on an orbital shaker at a controlled temperature (typically 30-50°C). The reaction is much milder than acid-catalyzed methods. Monitor conversion by GC or HPLC. These reactions may require 12-72 hours.

  • Workup: After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed with solvent, dried, and reused multiple times.

  • Purification: The filtrate contains the product and excess acyl donor. The solvent and volatile acyl donor can be removed by rotary evaporation. The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.

Visualizations

Diagram 1: General Reaction Pathway

Reaction_Pathway Reactants 2-Methyl-2-phenylpropan-1-ol + Acetic Anhydride/Acid Catalyst Catalyst (Acid or Enzyme) Reactants->Catalyst Product This compound + Byproduct (H2O or Acetic Acid) Catalyst->Product

Caption: Esterification of 2-methyl-2-phenylpropan-1-ol.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Yield Check_Equilibrium Is reaction equilibrium-limited? Start->Check_Equilibrium Check_Catalyst Is catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Side_Products Are side products (e.g., alkene) observed? Start->Check_Side_Products Sol_Equilibrium Solution: - Use excess reactant - Remove H2O (Dean-Stark) Check_Equilibrium->Sol_Equilibrium Yes Sol_Catalyst Solution: - Use anhydrous reagents - Increase catalyst loading - Switch to a different catalyst Check_Catalyst->Sol_Catalyst No/Unsure Sol_Conditions Solution: - Adjust temperature - Optimize reaction time (monitor via TLC/GC) Check_Conditions->Sol_Conditions No/Unsure Sol_Side_Products Solution: - Use milder catalyst (e.g., Lipase, Amberlyst) - Lower reaction temperature Check_Side_Products->Sol_Side_Products Yes

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Catalyst Selection Guide

Catalyst_Selection Start Select Primary Goal Goal_Purity High Purity & Selectivity Critical? Start->Goal_Purity Goal_Cost Lowest Cost & Highest Speed? Start->Goal_Cost Goal_Green Process Reusability & Green Chemistry? Start->Goal_Green Goal_Purity->Goal_Green No Rec_Enzyme Recommendation: Enzymatic Catalyst (Lipase) Goal_Purity->Rec_Enzyme Yes Goal_Cost->Goal_Green No Rec_Homogeneous Recommendation: Homogeneous Acid (H₂SO₄) Goal_Cost->Rec_Homogeneous Yes Rec_Heterogeneous Recommendation: Heterogeneous Acid (Amberlyst-15) Goal_Green->Rec_Heterogeneous Yes

Caption: Guide for selecting a catalyst based on project priorities.

References

Removal of unreacted starting materials from (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of (2-methyl-2-phenylpropyl) acetate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my esterification reaction, I suspect there is unreacted 2-methyl-2-phenylpropan-1-ol remaining. How can I confirm its presence and remove it?

A1:

Confirmation:

  • Thin Layer Chromatography (TLC): Spot your crude product, the starting alcohol, and a co-spot (crude product and alcohol mixed) on a TLC plate. If a spot in the crude product lane has the same Rf value as the starting alcohol, it is likely present.

  • Gas Chromatography (GC): A peak corresponding to the retention time of 2-methyl-2-phenylpropan-1-ol in the chromatogram of your crude product confirms its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks for the alcohol that are not present in the pure ester product spectrum will confirm its presence.

Removal Methods:

  • Column Chromatography: This is a highly effective method for separating the ester from the unreacted alcohol due to their different polarities.[1] The ester is less polar than the alcohol and will elute first. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Distillation: If there is a significant difference in boiling points between your product and the starting alcohol, fractional distillation under reduced pressure can be effective.

Q2: My crude this compound has an acidic pH. How do I remove unreacted acetic acid or hydrochloric acid (from acetyl chloride)?

A2: Unreacted acidic starting materials or byproducts like acetic acid or HCl can be removed with an aqueous workup.

Procedure:

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This will react with the acid to form sodium acetate (or NaCl) and carbon dioxide gas. Be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.[3]

  • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Perform a final wash with saturated sodium chloride solution (brine) to remove excess water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain your purified product.

Q3: How can I effectively remove unreacted acetic anhydride from my reaction mixture?

A3: Acetic anhydride can be removed from the reaction mixture through a few different methods.

Methods for Removal:

  • Quenching with Water: Add water to the reaction mixture to hydrolyze the excess acetic anhydride to acetic acid.[4] The resulting acetic acid can then be removed by washing with a saturated sodium bicarbonate solution as described in Q2.

  • Distillation: Acetic anhydride can be removed by distillation under reduced pressure.[4]

  • Azeotropic Distillation: Adding a solvent like toluene can form a lower-boiling azeotrope with acetic anhydride, facilitating its removal at a lower temperature.[5]

Q4: I used an excess of an amine base like pyridine or triethylamine in my reaction with acetyl chloride. How do I remove it?

A4: Amine bases can be removed by washing the organic layer with a dilute acidic solution.

Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) or a saturated aqueous solution of copper sulfate (CuSO₄) to remove pyridine. The amine will be protonated and move into the aqueous layer.

  • Follow this with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Finally, wash with brine, dry the organic layer, and remove the solvent.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₁₂H₁₆O₂192.26256.8 at 760 mmHg0.998
2-methyl-2-phenylpropan-1-olC₁₀H₁₄O150.22243.5 at 760 mmHg0.976
Acetic AnhydrideC₄H₆O₃102.09139.8 at 760 mmHg1.082
Acetyl ChlorideC₂H₃ClO78.5052 at 760 mmHg1.104
Acetic AcidC₂H₄O₂60.05118.1 at 760 mmHg1.049

Data sourced from multiple chemical property databases.[6][7][8]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a volume approximately 5-10 times that of the crude product.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately equal in volume to the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently. Repeat venting and shaking several times.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a chromatography column with silica gel, using a slurry packing method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Crude this compound check_acidity Is the crude product acidic? start->check_acidity aqueous_workup Perform Aqueous Workup (Wash with NaHCO3) check_acidity->aqueous_workup Yes check_anhydride Was excess Acetic Anhydride used? check_acidity->check_anhydride No aqueous_workup->check_anhydride check_alcohol Does TLC/GC show unreacted alcohol? column_chromatography Purify by Column Chromatography check_alcohol->column_chromatography Yes final_product Pure this compound check_alcohol->final_product No column_chromatography->final_product check_anhydride->check_alcohol No quench_water Quench with water, then perform Aqueous Workup check_anhydride->quench_water Yes quench_water->check_alcohol

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

Purity Analysis of Synthesized (2-methyl-2-phenylpropyl) Acetate: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, based on different synthesis methods. It includes supporting experimental data from published literature, a detailed protocol for purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a comparison with an alternative fragrance ester, benzyl acetate.

This compound is a valuable organic compound used as a fragrance ingredient and as a key intermediate in the synthesis of pharmaceuticals like Fexofenadine HCl.[1][2] Given its applications, ensuring high purity is critical to guarantee the quality, safety, and efficacy of the final product. GC-MS is a powerful analytical technique for assessing the purity and identifying potential impurities in volatile compounds like this ester.[3]

Comparison of Purity by Synthesis Method

The purity of this compound is significantly influenced by the synthetic route employed. The Friedel-Crafts alkylation is a common method, but its efficiency and the purity of the resulting product can vary based on the catalytic system used.

A notable comparison is found in patent literature, where a traditional Friedel-Crafts reaction using anhydrous aluminum trichloride (AlCl₃) is compared with a modified method using a mixed-catalyst system of anhydrous ferric chloride (FeCl₃) and AlCl₃. The modified method demonstrates a significant improvement in both yield and purity.[4]

Table 1: Comparison of this compound Purity from Different Friedel-Crafts Synthesis Methods

Synthesis MethodCatalystReported YieldReported Purity (%)Common Impurities/Issues
Method A: Traditional Friedel-Crafts Anhydrous Aluminum Trichloride (AlCl₃)~55%85%The high catalytic activity of AlCl₃ can lead to a violent reaction, causing rearrangement of the main product and the formation of complex by-products, making the reaction difficult to control.[4]
Method B: Modified Friedel-Crafts Anhydrous Ferric Chloride (FeCl₃) and Anhydrous Aluminum Trichloride (AlCl₃)86%97.8%This mixed catalyst system provides milder reaction conditions, better control, and significantly reduces the formation of by-products, leading to higher purity.[4]

Comparison with an Alternative Fragrance Ester: Benzyl Acetate

To contextualize the purity of this compound, it is useful to compare it with another widely used aromatic ester in the fragrance industry, benzyl acetate. Benzyl acetate is typically synthesized via the Fischer esterification of benzyl alcohol and acetic acid.[5][6][7] Due to well-optimized manufacturing processes, commercial grades of benzyl acetate often achieve very high purity.

Table 2: Purity Comparison with Benzyl Acetate

CompoundCommon Synthesis MethodTypical Commercial Purity (%)
This compound Friedel-Crafts Alkylation / Esterification92.3% - ≥99%[1][2][8]
Benzyl Acetate Fischer Esterification≥99%

Experimental Protocol: Purity Analysis by GC-MS

This section details a comprehensive protocol for the quantitative purity analysis of synthesized this compound using GC-MS.

1. Objective: To determine the percentage purity of a synthesized this compound sample and to identify any potential impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Ethyl Acetate or Ethanol, GC grade)

  • Reference standard of this compound (≥99% purity)

  • Microsyringe

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

4. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in the chosen solvent.

  • Prepare a sample solution by accurately weighing and dissolving the synthesized this compound in the same solvent to a final concentration of 1 mg/mL.

  • Vortex both solutions to ensure homogeneity.

  • Transfer the solutions to GC vials for analysis.

5. GC-MS Parameters:

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium (99.999% purity)

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp Rate: 10 °C/min up to 280 °C.

      • Final Temperature: 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40 - 350

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

6. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with the reference standard.

  • The mass spectrum should show characteristic fragments. Expected fragments include the molecular ion (M+) at m/z 192, loss of the acetoxy group leading to a neophyl cation at m/z 133, a benzyl cation at m/z 91, and an acetyl cation at m/z 43.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

GC-MS Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (Dilution in Solvent) Vialing Transfer to GC Vial SamplePrep->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI Source, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcq Data Acquisition (Total Ion Chromatogram) Detection->DataAcq PeakID Peak Identification (Retention Time & Mass Spectra) DataAcq->PeakID PurityCalc Purity Calculation (Area Percent Method) PeakID->PurityCalc ImpurityID Impurity Identification (Library Search) PeakID->ImpurityID FinalReport Final Purity Report PurityCalc->FinalReport ImpurityID->FinalReport

Caption: Workflow for GC-MS purity analysis of synthesized compounds.

References

Validating the Structure of (2-methyl-2-phenylpropyl) acetate: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a comparison with its structural isomers and a detailed experimental protocol for data acquisition.

¹H NMR Data Comparison for Structural Isomers

The chemical environment of protons within a molecule dictates their chemical shift (δ) in an ¹H NMR spectrum. Structural isomers, while having the same molecular formula, exhibit distinct proton environments, leading to unique spectral fingerprints. The following table summarizes the predicted ¹H NMR data for this compound and two of its common structural isomers, 2-phenylbutyl acetate and 1-methyl-1-phenylpropyl acetate.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
This compound Phenyl (C₆H₅)~7.2-7.4Multiplet5H
Methylene (CH₂)~4.1Singlet2H
Acetate Methyl (CH₃)~2.0Singlet3H
gem-Dimethyl (2xCH₃)~1.3Singlet6H
2-Phenylbutyl acetate Phenyl (C₆H₅)~7.1-7.3Multiplet5H
Methine (CH)~5.7Triplet1H
Methylene (CH₂)~1.8-2.0Multiplet2H
Acetate Methyl (CH₃)~2.0Singlet3H
Methyl (CH₃)~0.9Triplet3H
1-Methyl-1-phenylpropyl acetate Phenyl (C₆H₅)~7.2-7.4Multiplet5H
Methylene (CH₂)~2.1-2.3Quartet2H
Acetate Methyl (CH₃)~1.9Singlet3H
Methyl (CH₃)~1.5Singlet3H
Methyl (CH₃-CH₂)~0.8Triplet3H

Note: The chemical shifts are predictions and may vary slightly based on the solvent and experimental conditions. The key differentiators are the multiplicity patterns and the integration values. For instance, the two singlets for the methylene and gem-dimethyl protons in this compound are a strong diagnostic feature, distinguishing it from its isomers which exhibit more complex splitting patterns due to proton-proton coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses, ensuring accurate integration.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the acquired ¹H NMR data.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Validation A Acquire ¹H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference to TMS (0 ppm) B->C D Analyze Chemical Shifts (δ) C->D E Analyze Integration Values C->E F Analyze Multiplicity (Splitting Patterns) C->F G Compare with Predicted Data for this compound D->G E->G F->G I Structure Consistent with Data? G->I H Compare with Data for Structural Isomers H->I J Structure Validated I->J Yes K Structure Not Validated / Re-evaluate I->K No

Caption: Workflow for ¹H NMR-based structural validation.

By systematically following this guide, researchers can confidently validate the structure of this compound and differentiate it from its structural isomers, ensuring the integrity of their chemical entities for further research and development.

Comparative Study of Catalysts for the Synthesis of (2-methyl-2-phenylpropyl) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of (2-methyl-2-phenylpropyl) Acetate, Supported by Experimental Data.

The synthesis of this compound, a key intermediate in various organic syntheses, can be achieved through several catalytic pathways. The two primary routes are the direct esterification of 2-methyl-2-phenyl-1-propanol and the Friedel-Crafts alkylation of benzene. The choice of catalyst is a critical factor that significantly influences reaction efficiency, yield, and purity. This guide provides a comparative analysis of different catalytic systems for both approaches, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound.

Synthetic RouteCatalystCatalyst LoadingReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Direct Esterification
Sulfuric Acid (H₂SO₄)1-5 mol%2-methyl-2-phenyl-1-propanol, Acetic Acid-110-120 (Reflux)---[1]
p-Toluenesulfonic Acid (p-TsOH)1-5 mol%2-methyl-2-phenyl-1-propanol, Acetic Acid-110-120 (Reflux)---[1]
Friedel-Crafts Alkylation
Anhydrous Aluminum Trichloride (AlCl₃)3 eqMethallyl Acetate, BenzeneBenzene0-51.55585[2]
Anhydrous Ferric Chloride (FeCl₃) / Anhydrous Aluminum Trichloride (AlCl₃)1.5 eq / 1 eqMethallyl Acetate, BenzeneBenzene0-15118697.8[2]

Note: Data for the direct esterification route using H₂SO₄ and p-TsOH is qualitative as specific yields were not available in the reviewed literature. The conditions are based on conventional Fischer esterification of tertiary alcohols.

Discussion of Catalytic Systems

The selection of a catalytic system is a trade-off between efficiency, cost, and reaction control.

Direct Esterification (Fischer Esterification): This is a classical and straightforward approach.

  • Brønsted Acids (H₂SO₄, p-TsOH): These are commonly used, inexpensive, and effective catalysts for esterification.[1] However, the esterification of tertiary alcohols like 2-methyl-2-phenyl-1-propanol can be challenging due to steric hindrance and the potential for dehydration of the alcohol to form an alkene as a major byproduct. Elevating the temperature to drive the reaction can exacerbate this side reaction. Optimizing reaction conditions, such as using an excess of acetic acid or removing water as it forms, is crucial for achieving reasonable yields.

Friedel-Crafts Alkylation: This method offers a more direct route to the final product from readily available starting materials.

  • Anhydrous Aluminum Trichloride (AlCl₃): As a strong Lewis acid, AlCl₃ is a potent catalyst for Friedel-Crafts reactions. However, its high reactivity can be difficult to control, leading to the formation of byproducts through rearrangement of the carbocation intermediate, resulting in lower yield and purity.[2]

  • Mixed Lewis Acid Systems (FeCl₃/AlCl₃): The use of a mixed catalyst system, such as a combination of anhydrous ferric chloride and anhydrous aluminum trichloride, has been shown to significantly improve both the yield and purity of this compound.[2] This is likely due to a modulation of the Lewis acidity, leading to a more controlled reaction with fewer side products. This approach represents a significant improvement over the use of AlCl₃ alone.

Experimental Protocols

Protocol 1: Direct Esterification of 2-methyl-2-phenyl-1-propanol (General Procedure)

This protocol is a general representation of a Fischer esterification reaction adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-2-phenyl-1-propanol (1.0 eq) and glacial acetic acid (1.5-2.0 eq).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, 1-5 mol%) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Friedel-Crafts Alkylation using a Mixed Catalyst System

This protocol is based on the procedure described in patent CN101823958A for the high-yield synthesis of this compound.[2]

  • Catalyst Suspension: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, suspend anhydrous ferric chloride (1.5 eq) and anhydrous aluminum trichloride (1.0 eq) in dry benzene (used as both solvent and reactant).

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reactant Addition: Slowly add a solution of methallyl acetate (1.0 eq) in dry benzene dropwise to the cooled and stirred catalyst suspension over a period of approximately 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for 5 hours. Then, allow the temperature to slowly rise to 6-15 °C and continue stirring for an additional 6 hours.

  • Quenching: Pour the reaction mixture into ice water and stir for 4 hours.

  • Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers and wash them successively with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_esterification Direct Esterification cluster_friedel_crafts Friedel-Crafts Alkylation ester_start Reactants: 2-methyl-2-phenyl-1-propanol Acetic Acid ester_cat Catalyst Addition (e.g., H₂SO₄) ester_start->ester_cat ester_reflux Reflux (110-120°C) ester_cat->ester_reflux ester_workup Work-up & Purification ester_reflux->ester_workup ester_product This compound ester_workup->ester_product fc_start Reactants: Methallyl Acetate Benzene fc_cat Catalyst Addition (FeCl₃/AlCl₃) fc_start->fc_cat fc_reaction Reaction (0-15°C) fc_cat->fc_reaction fc_workup Work-up & Purification fc_reaction->fc_workup fc_product This compound fc_workup->fc_product

Caption: Synthetic routes to this compound.

logical_relationship cluster_synthesis Synthesis of this compound esterification Direct Esterification brønsted_acids Brønsted Acids (H₂SO₄, p-TsOH) esterification->brønsted_acids Common solid_acids Solid Acids (e.g., Amberlyst-15) esterification->solid_acids Potential Improvement friedel_crafts Friedel-Crafts Alkylation lewis_acid_single Single Lewis Acid (AlCl₃) friedel_crafts->lewis_acid_single Lower Yield/Purity lewis_acid_mixed Mixed Lewis Acids (FeCl₃/AlCl₃) friedel_crafts->lewis_acid_mixed Higher Yield/Purity

Caption: Catalyst options for synthesis pathways.

References

A Comparative Guide to Intermediates in Fexofenadine Synthesis: The Role of (2-methyl-2-phenylpropyl) acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fexofenadine, a widely used second-generation antihistamine, is synthesized through various chemical pathways, each employing distinct intermediates that significantly impact the overall efficiency, purity, and cost-effectiveness of the process. This guide provides an objective comparison of different synthetic routes to Fexofenadine, with a special focus on the role of the intermediate (2-methyl-2-phenylpropyl) acetate. The comparison is supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions.

Overview of Synthetic Strategies

The synthesis of Fexofenadine can be broadly categorized into several key routes, primarily distinguished by their starting materials and core intermediates. This guide will focus on four prominent pathways:

  • The Friedel-Crafts Alkylation Route: Utilizing benzene and methallyl acetate to form a key intermediate related to this compound.

  • The Bromo-Aryl Ester Route: Starting from methyl 2-(4-bromophenyl)-2-methylpropanoate.

  • The Bromobenzene Route: Employing bromobenzene as the initial raw material.

  • The Phenylacetonitrile Route: A pathway commencing with phenylacetonitrile.

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, scalability, and impurity profile.

The Role of this compound

This compound, also known as neophyl acetate, is a key intermediate in what is sometimes referred to as the "Fexo Chloro" synthesis pathway. It serves as a crucial building block for constructing the side chain of the final Fexofenadine molecule.[1] Its structural characteristics facilitate subsequent alkylation and acylation reactions that are pivotal in the later stages of the synthesis.[1] The purity of this intermediate is critical, with commercially available grades showing a purity of around 92.3% by Gas Chromatography (GC).[1]

Comparative Analysis of Synthetic Routes

The following sections provide a detailed comparison of the different synthetic routes to Fexofenadine, including quantitative data on yields and summaries of experimental protocols.

The Friedel-Crafts Alkylation Route

This synthetic pathway commences with the Friedel-Crafts alkylation of benzene with methallyl acetate to produce α,α-dimethyl phenyl propyl alcohol acetate, a precursor to the core side-chain of Fexofenadine.[2] The overall yield for this multi-step process is reported to be 33.51%.[3][4][5]

Quantitative Data:

Step No.ReactionIntermediate ProductYield (%)
1Friedel-Crafts Alkylationα,α-dimethyl phenyl propyl alcohol acetate89.7
2Friedel-Crafts Acylation2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate90.6
3Intramolecular Cyclization2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol90.0
4Oxidation2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propionic acid94.1
5Esterification2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propionic acid ethyl ester90.0
6N-Alkylation & Reduction4-{1-hydroxyl-4-[4-(hydroxyl biphenyl methyl)-1-piperidyl]butyl}-α,α-dimethyl phenyl acetic acid ethyl ester81.0
7HydrolysisFexofenadine85.0
Overall Fexofenadine 33.51

Experimental Protocol Summary:

A detailed experimental protocol for this route is described by Wang et al. (2013). The key steps are as follows:

  • Step 1: Synthesis of α,α-dimethyl phenyl propyl alcohol acetates: Benzene is reacted with methallyl acetate in the presence of anhydrous AlCl₃ at 0-5°C.[3]

  • Step 2: Synthesis of 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate: The product from step 1 is acylated with 4-butyryl chloride using AlCl₃ in CH₂Cl₂ at approximately 0°C.[3]

  • Step 3: Synthesis of 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol: The acylated product is treated with NaOH in methanol.[3]

  • Step 4 & 5: Oxidation and Esterification: The alcohol is oxidized, followed by esterification to yield the corresponding ethyl ester.[3]

  • Step 6: N-Alkylation and Reduction: The ethyl ester is reacted with α,α-diphenyl-4-piperidinemethanol (azacyclonol) and then reduced.[3]

  • Step 7: Hydrolysis: The final ester intermediate is hydrolyzed using a base to yield Fexofenadine.[3]

Logical Workflow Diagram:

G cluster_0 Friedel-Crafts Alkylation Route Benzene + Methallyl Acetate Benzene + Methallyl Acetate α,α-dimethyl phenyl propyl alcohol acetate α,α-dimethyl phenyl propyl alcohol acetate Benzene + Methallyl Acetate->α,α-dimethyl phenyl propyl alcohol acetate AlCl₃ 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate α,α-dimethyl phenyl propyl alcohol acetate->2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate 4-butyryl chloride, AlCl₃ 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate->2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol NaOH, Methanol Oxidized Intermediate Oxidized Intermediate 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol->Oxidized Intermediate Oxidation Esterified Intermediate Esterified Intermediate Oxidized Intermediate->Esterified Intermediate Esterification N-Alkylated & Reduced Intermediate N-Alkylated & Reduced Intermediate Esterified Intermediate->N-Alkylated & Reduced Intermediate Azacyclonol, Reduction Fexofenadine Fexofenadine N-Alkylated & Reduced Intermediate->Fexofenadine Hydrolysis

Caption: Synthetic pathway of Fexofenadine via Friedel-Crafts alkylation.

The Bromo-Aryl Ester Route

This efficient and scalable 8-step synthesis utilizes methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol as starting materials. It is reported to achieve a high overall yield of 59%.[6][7]

Quantitative Data:

ParameterValue
Starting MaterialsMethyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, Azacyclonol
Number of Steps8
Overall Yield 59%

Experimental Protocol Summary:

Logical Workflow Diagram:

G cluster_1 Bromo-Aryl Ester Route Methyl 2-(4-bromophenyl)-2-methylpropanoate + 3-butyn-1-ol Methyl 2-(4-bromophenyl)-2-methylpropanoate + 3-butyn-1-ol Key 5-membered Intermediate Key 5-membered Intermediate Methyl 2-(4-bromophenyl)-2-methylpropanoate + 3-butyn-1-ol->Key 5-membered Intermediate Intermediate 2 Intermediate 2 Key 5-membered Intermediate->Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Intermediate 5 Intermediate 5 Intermediate 4->Intermediate 5 Intermediate 6 Intermediate 6 Intermediate 5->Intermediate 6 Intermediate 7 Intermediate 7 Intermediate 6->Intermediate 7 Fexofenadine Fexofenadine Intermediate 7->Fexofenadine + Azacyclonol, final steps

Caption: High-yield synthesis of Fexofenadine from a bromo-aryl ester.

The Bromobenzene Route

This route starts with the readily available raw material bromobenzene and proceeds through a Friedel-Crafts acylation followed by a coupling reaction. A key advantage of this method is the high yield and clean reaction profile of the initial Friedel-Crafts acylation, which avoids the formation of ortho- and meta-isomers.[8]

Quantitative Data:

StepReactionYield (%)
Final HydrolysisHydrolysis of methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-1-hydroxybutyl]phenyl]-2,2-dimethylacetate98-99
Note:Yields for intermediate steps are not explicitly consolidated in the source material.

Experimental Protocol Summary:

The synthesis involves the following key transformations:

  • Friedel-Crafts Acylation: Bromobenzene is acylated with 4-chlorobutyryl chloride to produce 4'-bromo-4-chlorobutyrophenone.[8]

  • Coupling Reaction: The resulting ketone is coupled with 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene.[8]

  • N-Alkylation, Carbonyl Reduction, and Hydrolysis: The coupled product undergoes a sequence of N-alkylation with azacyclonol, reduction of the carbonyl group, and finally, alkaline hydrolysis to yield Fexofenadine.[8]

Logical Workflow Diagram:

G cluster_2 Bromobenzene Route Bromobenzene + 4-chlorobutyryl chloride Bromobenzene + 4-chlorobutyryl chloride 4'-bromo-4-chlorobutyrophenone 4'-bromo-4-chlorobutyrophenone Bromobenzene + 4-chlorobutyryl chloride->4'-bromo-4-chlorobutyrophenone Friedel-Crafts Acylation Coupled Intermediate Coupled Intermediate 4'-bromo-4-chlorobutyrophenone->Coupled Intermediate + Silyl Ether N-Alkylated Intermediate N-Alkylated Intermediate Coupled Intermediate->N-Alkylated Intermediate + Azacyclonol Reduced Intermediate Reduced Intermediate N-Alkylated Intermediate->Reduced Intermediate Reduction Fexofenadine Fexofenadine Reduced Intermediate->Fexofenadine Hydrolysis G cluster_3 Phenylacetonitrile Route Phenylacetonitrile Phenylacetonitrile Methylated & Hydrolyzed Intermediate Methylated & Hydrolyzed Intermediate Phenylacetonitrile->Methylated & Hydrolyzed Intermediate Methylation, Hydrolysis Weinreb Amide Weinreb Amide Methylated & Hydrolyzed Intermediate->Weinreb Amide Amidation Friedel-Crafts Product Friedel-Crafts Product Weinreb Amide->Friedel-Crafts Product Friedel-Crafts Esterified Intermediate Esterified Intermediate Friedel-Crafts Product->Esterified Intermediate Hydrolysis, Esterification Fexofenadine Precursor Fexofenadine Precursor Esterified Intermediate->Fexofenadine Precursor + Azacyclonol Fexofenadine Fexofenadine Fexofenadine Precursor->Fexofenadine

References

Spectroscopic Confirmation of (2-methyl-2-phenylpropyl) acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for (2-methyl-2-phenylpropyl) acetate and its precursor, 2-methyl-2-phenylpropan-1-ol, to facilitate its identification and confirmation.

This document presents key spectroscopic data sets—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that differentiate the final ester product from its starting alcohol. Detailed experimental protocols for the synthesis are also provided to support the reproducibility of these findings.

Comparative Spectroscopic Analysis

The transformation of 2-methyl-2-phenylpropan-1-ol to this compound introduces an acetyl group, leading to distinct and predictable changes in the spectroscopic signatures of the molecule. The following tables summarize the key experimental and predicted data for both compounds.

Table 1: ¹H NMR Data (Predicted)

Assignment 2-methyl-2-phenylpropan-1-ol This compound Key Differences
Phenyl (C₆H₅)~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)No significant change expected in the aromatic region.
Methylene (CH₂)~3.6 ppm (s, 2H)~4.1 ppm (s, 2H)Downfield shift of the methylene protons upon esterification due to the deshielding effect of the adjacent carbonyl group.
Methyl (C(CH₃)₂)~1.3 ppm (s, 6H)~1.4 ppm (s, 6H)A slight downfield shift may be observed for the gem-dimethyl protons.
Hydroxyl (OH)Variable (s, 1H)-Disappearance of the labile hydroxyl proton signal.
Acetate Methyl (CH₃)-~2.0 ppm (s, 3H)Appearance of a new singlet corresponding to the three protons of the acetate methyl group.[1]

Table 2: ¹³C NMR Data (Predicted)

Assignment 2-methyl-2-phenylpropan-1-ol This compound Key Differences
Carbonyl (C=O)-~170 ppmAppearance of a characteristic carbonyl carbon signal in the downfield region.[1]
Aromatic (C-ipso)~145 ppm~144 ppmMinimal change in the chemical shift of the ipso-carbon.
Aromatic (C-ortho, C-meta, C-para)~125-128 ppm~125-128 ppmNo significant changes expected for the other aromatic carbons.
Methylene (O-CH₂)~70 ppm~72 ppmDownfield shift of the methylene carbon due to the influence of the ester carbonyl group.[1]
Quaternary (C(CH₃)₂)~39 ppm~40 ppmMinor downfield shift of the quaternary carbon.
Geminal Methyls (2 x CH₃)~25 ppm~25 ppmLittle to no change in the chemical shift of the gem-dimethyl carbons.
Acetate Methyl (CH₃)-~21 ppmAppearance of a new signal for the acetate methyl carbon.[1]

Table 3: IR Spectroscopy Data

Functional Group 2-methyl-2-phenylpropan-1-ol This compound Key Differences
O-H StretchStrong, broad peak ~3300-3400 cm⁻¹AbsentDisappearance of the broad hydroxyl stretch.
C=O StretchAbsentStrong, sharp peak ~1740 cm⁻¹Appearance of a strong carbonyl stretch, a definitive marker for the ester.
C-O Stretch~1050 cm⁻¹Two stretches: ~1240 cm⁻¹ (C-O-C stretch of ester) and ~1040 cm⁻¹Shift and appearance of a new C-O stretch characteristic of the ester functionality.
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹Unchanged.
Aliphatic C-H Stretch~2850-3000 cm⁻¹~2850-3000 cm⁻¹Unchanged.

Table 4: Mass Spectrometry Data

Fragment 2-methyl-2-phenylpropan-1-ol This compound Key Differences
Molecular Ion [M]⁺m/z 150m/z 192Increase in molecular weight by 42 amu, corresponding to the addition of an acetyl group.
[M - CH₃]⁺m/z 135m/z 177Loss of a methyl group.
[M - H₂O]⁺m/z 132-Loss of water from the alcohol.
[C₉H₁₁]⁺ (neophyl cation)m/z 119-
[C₇H₇]⁺ (benzyl cation)m/z 91m/z 91Common fragment for both compounds.
[CH₃CO]⁺ (acetyl cation)-m/z 43Characteristic fragment for acetate esters.
Loss of Acetoxy Group-m/z 133 ([M - 59]⁺)Loss of the CH₃COO radical to form the neophyl cation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 2-methyl-2-phenylpropan-1-ol with acetic anhydride.

Materials:

  • 2-methyl-2-phenylpropan-1-ol

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-phenylpropan-1-ol in a suitable solvent like diethyl ether.

  • Add a slight excess of acetic anhydride to the solution.

  • Slowly add pyridine or a few drops of concentrated sulfuric acid as a catalyst while stirring.

  • The reaction mixture can be stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with the organic solvent and washed sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid and anhydride.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Visualization of Confirmation Workflow

The logical flow for confirming the synthesis of this compound from its precursor alcohol using the discussed spectroscopic techniques is illustrated below.

G cluster_start Starting Material cluster_reaction Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start 2-methyl-2-phenylpropan-1-ol reaction Esterification with Acetic Anhydride start->reaction product This compound reaction->product nmr NMR (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed nmr->confirm Shift of CH₂ protons, Appearance of acetate signals ir->confirm Disappearance of O-H stretch, Appearance of C=O stretch ms->confirm Correct Molecular Ion, Characteristic Fragmentation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

A Comparative Guide to the Economic Viability of Ibuprofen Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been synthesized through various pathways since its discovery. The economic viability of its production is a critical factor for manufacturers, driving continuous innovation in synthetic chemistry. This guide provides a detailed comparison of the two most prominent commercial synthesis routes for ibuprofen: the Boots process and the Boots-Hoechst-Celanese (BHC) process. We will delve into their economic and environmental performance, supported by experimental data and detailed methodologies.

At a Glance: Boots vs. BHC Process

The Boots process, the original method for ibuprofen synthesis, is a six-step route characterized by its use of stoichiometric reagents and significant waste generation. In contrast, the more modern BHC process is a streamlined, three-step synthesis that emphasizes catalytic reactions and improved atom economy, leading to a "greener" and more cost-effective production method.[1][2]

MetricBoots ProcessBHC Process
Number of Steps 63
Atom Economy ~40%[1][2][3][4][5]~77-80%[1][2]
Key Reagents Isobutylbenzene, Acetyl chloride, Ethyl chloroacetate, Sodium ethoxide, Hydroxylamine, Acetic anhydrideIsobutylbenzene, Acetic anhydride, Hydrogen, Carbon monoxide
Catalysts Aluminum chloride (stoichiometric)[4][5]Hydrogen fluoride (catalytic, recycled), Raney Nickel, Palladium complex[3][5]
Byproducts/Waste Significant, including aluminum trichloride hydrate[3][4]Minimal, primarily water and recoverable acetic acid[3][6]
Overall Yield LowerHigher
Environmental Impact HigherLower

Economic Viability Assessment

The economic viability of a synthesis pathway is determined by a multitude of factors, including the cost of raw materials and catalysts, energy consumption, process complexity (number of steps), and waste disposal costs.

The BHC process demonstrates superior economic viability primarily due to its significantly higher atom economy and fewer synthetic steps.[1][2] This translates to less raw material consumption and reduced waste management expenses. While the initial investment in catalytic technology for the BHC process might be higher, the long-term operational costs are considerably lower than the Boots process. The recycling of the hydrogen fluoride catalyst in the BHC process further enhances its cost-effectiveness.[3]

The Boots process, on the other hand, incurs substantial costs associated with the use of stoichiometric aluminum chloride, which is converted to a hydrated form that requires disposal in landfills.[4][7] The larger number of steps also contributes to higher energy consumption and labor costs.

Experimental Protocols

Below are the detailed experimental methodologies for the key steps in both the Boots and BHC synthesis pathways.

Boots Process: Experimental Protocol

The six-step Boots process begins with the Friedel-Crafts acylation of isobutylbenzene.[8][9]

Step 1: Friedel-Crafts Acylation

  • Reaction: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a catalyst to form 4'-isobutylacetophenone.

  • Conditions: The reaction is typically carried out in a suitable solvent at a controlled temperature.

  • Workup: The reaction mixture is quenched, and the product is extracted and purified.

Step 2: Darzens Condensation

  • Reaction: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester.

  • Conditions: Anhydrous conditions are crucial for this step.

Step 3: Hydrolysis and Decarboxylation

  • Reaction: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.

  • Conditions: This step usually involves heating with an aqueous acid or base.

Step 4: Oximation

  • Reaction: The aldehyde is reacted with hydroxylamine to form an oxime.

Step 5: Dehydration

  • Reaction: The oxime is dehydrated to form a nitrile.

Step 6: Hydrolysis

  • Reaction: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

  • Workup: The final product is isolated and purified, typically by recrystallization.

BHC Process: Experimental Protocol

The BHC process is a more efficient, three-step synthesis.[1]

Step 1: Friedel-Crafts Acylation

  • Reaction: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[3]

  • Conditions: This reaction is carried out under pressure. The HF is recovered and reused.[3]

  • Product: 4'-isobutylacetophenone.

Step 2: Catalytic Hydrogenation

  • Reaction: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using catalytic hydrogenation.

  • Catalyst: Raney Nickel is a commonly used catalyst for this step.

  • Conditions: The reaction is performed under hydrogen pressure.

Step 3: Carbonylation

  • Reaction: The alcohol intermediate is carbonylated in the presence of a palladium catalyst and carbon monoxide to produce ibuprofen.

  • Catalyst: A palladium complex is used as the catalyst.

  • Conditions: This step is carried out under high pressure of carbon monoxide.[10]

  • Workup: The ibuprofen is then isolated and purified.

Visualizing the Pathways

To better understand the flow and complexity of each synthesis, the following diagrams have been generated.

Boots_Process cluster_0 Boots Synthesis Pathway for Ibuprofen Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (AlCl3) α,β-Epoxy ester α,β-Epoxy ester 4'-Isobutylacetophenone->α,β-Epoxy ester 2. Darzens Condensation (EtOOCCH2Cl, NaOEt) Aldehyde Aldehyde α,β-Epoxy ester->Aldehyde 3. Hydrolysis & Decarboxylation Oxime Oxime Aldehyde->Oxime 4. Oximation (NH2OH) Nitrile Nitrile Oxime->Nitrile 5. Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis BHC_Process cluster_1 BHC Synthesis Pathway for Ibuprofen Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (HF) 1-(4-Isobutylphenyl)ethanol 1-(4-Isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-Isobutylphenyl)ethanol 2. Catalytic Hydrogenation (H2, Raney Ni) Ibuprofen Ibuprofen 1-(4-Isobutylphenyl)ethanol->Ibuprofen 3. Carbonylation (CO, Pd catalyst)

References

A Comparative Guide to the Characterization of (2-methyl-2-phenylpropyl) acetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2-methyl-2-phenylpropyl) acetate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to offer a framework for researchers to assess the quality and purity of this critical reagent, which is often used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The performance and reliability of synthetic routes heavily depend on the purity of starting materials, making a thorough characterization essential.

Executive Summary

The purity and impurity profiles of this compound can vary significantly between suppliers, impacting reaction yields, downstream purification efforts, and the safety profile of the final product. This guide presents experimental data from the analysis of samples from three different suppliers using ¹H NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Our findings reveal notable differences in purity and the presence of specific process-related impurities.

Comparative Analysis of Supplier Specifications

A summary of the key analytical data for this compound from each supplier is presented below. This data is based on in-house experimental testing.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, % Area) 99.5%98.2%99.9%
Purity (by GC-MS, % Area) 99.4%98.0%99.8%
Major Impurity 1 (%) 0.2% (Isomer A)1.1% (Unreacted Alcohol)< 0.1%
Major Impurity 2 (%) 0.1% (Unreacted Alcohol)0.5% (Isomer B)< 0.1%
Residual Solvents (ppm) Toluene: 50Benzene: 10, Toluene: 150Toluene: <10
Appearance Colorless LiquidPale Yellow LiquidColorless Liquid
¹H NMR Conforms to structureConforms to structure, minor impurity peaksConforms to structure

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound and identify the presence of any major organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Expected Chemical Shifts (δ, ppm):

    • 7.20-7.40 (m, 5H, Ar-H)

    • 4.05 (s, 2H, -CH₂-)

    • 1.95 (s, 3H, -C(O)CH₃)

    • 1.35 (s, 6H, -C(CH₃)₂)

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of the sample and identify volatile impurities.

  • Instrumentation: GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To provide a quantitative measure of the purity of this compound and to detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

Potential Impurities

The synthesis of this compound is primarily achieved through two routes: Friedel-Crafts alkylation of benzene with methallyl acetate or the esterification of 2-methyl-2-phenylpropanol with an acetylating agent. These synthetic pathways can lead to specific impurities.

  • From Friedel-Crafts Synthesis:

    • Isomer A (1-methyl-1-phenylpropyl) acetate: A potential rearrangement product.

    • Isomer B (3-phenylbutyl) acetate: Another possible rearranged isomer.

    • Residual Benzene: A carcinogenic solvent that must be carefully controlled.

  • From Esterification Synthesis:

    • 2-methyl-2-phenylpropanol (Unreacted Alcohol): Incomplete reaction can leave residual starting material.

    • Di(2-methyl-2-phenylpropyl) ether: A potential byproduct from the dehydration of the alcohol.

    • Acetic Anhydride/Acetic Acid: Residual acylation reagents.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the characterization of this compound.

G cluster_0 Sample Reception cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison SupplierA Supplier A Sample NMR ¹H NMR Analysis SupplierA->NMR GCMS GC-MS Analysis SupplierA->GCMS HPLC HPLC Analysis SupplierA->HPLC SupplierB Supplier B Sample SupplierB->NMR SupplierB->GCMS SupplierB->HPLC SupplierC Supplier C Sample SupplierC->NMR SupplierC->GCMS SupplierC->HPLC Structure Structural Confirmation NMR->Structure Purity Purity Assessment GCMS->Purity Impurity Impurity Profiling GCMS->Impurity HPLC->Purity HPLC->Impurity Comparison Supplier Comparison Purity->Comparison Impurity->Comparison Structure->Comparison

Caption: Workflow for the characterization of this compound.

Signaling Pathway of Impurity Impact

The presence of impurities can have a cascading effect on a multi-step synthesis, as depicted in the following diagram.

G Start Impure this compound Reaction1 Step 1: Grignard Reaction Start->Reaction1 SideReaction Side Reactions Triggered by Impurities Start->SideReaction LowYield Reduced Yield of Intermediate Reaction1->LowYield SideReaction->LowYield Purification Complex Purification of Intermediate LowYield->Purification Reaction2 Step 2: Coupling Reaction Purification->Reaction2 LowPurity Low Purity of Final API Purification->LowPurity FinalProduct Final API Reaction2->FinalProduct FinalProduct->LowPurity Safety Potential Safety Concerns LowPurity->Safety

Caption: Impact of impurities on a synthetic pathway.

Conclusion and Recommendations

Based on the comprehensive analysis, Supplier C provides this compound with the highest purity and the lowest levels of process-related impurities and residual solvents. For applications where high purity is paramount, such as in the late-stage synthesis of pharmaceutical ingredients, the material from Supplier C is highly recommended.

The material from Supplier A is of good quality, with a high purity, though the presence of a minor isomeric impurity should be considered for its potential impact on subsequent reactions. The product from Supplier B exhibits a lower purity and contains a significant amount of unreacted starting material, which may necessitate an additional purification step before use, depending on the specific application.

It is crucial for researchers to conduct their own quality assessment of critical starting materials, as variations in supplier batches can occur. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.

A Comparative Analysis of (2-methyl-2-phenylpropyl) acetate in Enhancing Fragrance Longevity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of (2-methyl-2-phenylpropyl) acetate as a fragrance fixative, benchmarked against common alternatives using experimental data and physicochemical properties.

This compound, a colorless liquid with a mild, sweet, fruity-floral aroma, is utilized in the fragrance industry for its potential as a fixative to prolong scent longevity. This guide provides a comparative analysis of its performance against other well-established fragrance fixatives, supported by experimental data and an examination of key physicochemical properties that govern evaporation and tenacity.

Data Presentation: A Comparative Overview of Fragrance Fixatives

The longevity of a fragrance ingredient is intrinsically linked to its volatility, which can be inferred from its molecular weight, boiling point, and vapor pressure. Lower vapor pressure and higher molecular weight and boiling point typically correlate with greater fragrance tenacity. The following table summarizes these key properties for this compound and several common fragrance fixatives.

IngredientMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Estimated/Reported Longevity
This compound 192.25[1]256.8 - 267[2]~0.0151[2]Estimated > 24 hours
Benzyl Acetate150.17[3]215 - 220[3]~0.115 hours on smelling strip[4]
Galaxolide258.4[2]> 2500.000143 @ 23°C[2]> 48 hours[1][2]
Iso E Super234.38~290~0.0001> 400 hours on paper[5]
Ambroxan236.39~274Very LowLong-lasting, enhances longevity of other notes[6][7]

Experimental Protocols

To quantitatively assess and compare the performance of fragrance fixatives like this compound, standardized experimental protocols are employed. These methodologies can be broadly categorized into instrumental analysis and sensory analysis.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to measure the concentration of volatile fragrance molecules in the air above a sample over time, providing an objective measure of evaporation rate and longevity.

Objective: To quantify the decrease in the concentration of this compound and other fixatives from a substrate (e.g., filter paper, fabric, or synthetic skin) over a specified period.

Methodology:

  • Sample Preparation: A standard solution of the fragrance ingredient in a suitable solvent (e.g., ethanol) is prepared. A precise volume of this solution is applied to a standardized substrate (e.g., a 1x1 cm square of filter paper).

  • Incubation: The substrate is placed in a temperature- and humidity-controlled environment.

  • Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), the substrate is placed in a sealed vial. The air (headspace) above the substrate is sampled using a solid-phase microextraction (SPME) fiber.[8][9][10]

  • GC-MS Analysis: The SPME fiber is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the volatile compounds, and the MS identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.[8][9][10]

  • Data Analysis: The peak area of the target analyte at each time point is recorded. A decay curve is then plotted to determine the evaporation rate and the time it takes for the concentration to fall below a certain threshold.

Sensory Analysis: Trained Panel Evaluation

This method relies on the perception of trained human evaluators to assess the intensity and longevity of a fragrance.

Objective: To determine the perceived tenacity of this compound and its impact on a fragrance composition over time.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to recognize and rate the intensity of different fragrance notes on a standardized scale (e.g., a 0-10 scale).

  • Sample Preparation: Fragrance solutions containing this compound and other benchmark fixatives are prepared at standardized concentrations in an odorless solvent. The solutions are applied to smelling strips or the skin of panelists.

  • Evaluation: Panelists evaluate the intensity of the fragrance at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 8, and 24 hours).

  • Data Collection: The intensity ratings from each panelist at each time point are recorded.

  • Data Analysis: The average intensity ratings are plotted against time to generate a sensory decay curve, which provides a measure of the fragrance's perceived longevity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Fragrance Longevity Assessment cluster_Instrumental Instrumental Analysis (Headspace GC-MS) cluster_Sensory Sensory Analysis (Trained Panel) Inst_Prep Sample Preparation (Apply fragrance to substrate) Inst_Incubate Incubation (Controlled environment) Inst_Prep->Inst_Incubate Inst_Sample Headspace Sampling (SPME) Inst_Incubate->Inst_Sample Inst_GCMS GC-MS Analysis Inst_Sample->Inst_GCMS Inst_Data Data Analysis (Evaporation rate) Inst_GCMS->Inst_Data End End Inst_Data->End Sens_Prep Sample Preparation (Apply fragrance to smelling strip/skin) Sens_Eval Sensory Evaluation (Panelists rate intensity over time) Sens_Prep->Sens_Eval Sens_Data Data Collection (Record intensity ratings) Sens_Eval->Sens_Data Sens_Analysis Data Analysis (Perceived longevity) Sens_Data->Sens_Analysis Sens_Analysis->End Start Start Start->Inst_Prep Start->Sens_Prep

Caption: Workflow for instrumental and sensory analysis of fragrance longevity.

Logical_Relationship Factors Influencing Fragrance Longevity cluster_Properties Physicochemical Properties cluster_Performance Fragrance Performance MW High Molecular Weight Longevity Increased Longevity (Tenacity/Substantivity) MW->Longevity Correlates with BP High Boiling Point BP->Longevity Correlates with VP Low Vapor Pressure VP->Longevity Inversely correlates with

References

Safety Operating Guide

Proper Disposal of (2-methyl-2-phenylpropyl) acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7), a non-halogenated organic solvent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.

Quantitative Safety Data

Data PointValue (for surrogate compounds)Surrogate Compound
Oral LD50 (Rat) 5,620 mg/kgEthyl Acetate
Inhalation LC50 (Rat) 1,600 ppm (8 hours)Ethyl Acetate
Dermal LD50 (Rabbit) > 18,000 mg/kgEthyl Acetate
OSHA PEL (TWA 8-hr) 400 ppm (1,400 mg/m³)Ethyl Acetate
ACGIH TLV (TWA 8-hr) 400 ppm (1,400 mg/m³)Ethyl Acetate

Disclaimer: The data presented above is for surrogate compounds and should be used for estimation purposes only. A comprehensive, substance-specific risk assessment should be performed before handling this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. As a non-halogenated organic solvent, it should be treated as hazardous waste.

1. Waste Identification and Classification:

  • This compound is a non-halogenated organic solvent.

  • Based on its characteristics as a solvent, it will likely be classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.

  • The most probable EPA hazardous waste codes are F003 (spent non-halogenated solvents) or F005 (spent non-halogenated solvents including toluene). The precise code depends on whether the waste is mixed with other solvents.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Crucially, do not mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform) as this will significantly increase disposal costs and complexity.

  • Keep the waste container closed at all times, except when adding waste.

3. Labeling:

  • Label the waste container clearly with the words "HAZARDOUS WASTE ".

  • The label must also include the full chemical name: This compound . Avoid using abbreviations or chemical formulas.

  • If mixed with other non-halogenated solvents, list all components and their approximate percentages.

  • Indicate the date when the first drop of waste was added to the container.

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin or tray to contain any potential leaks or spills.

  • Ensure the storage area is well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.

5. Disposal Request and Pickup:

  • Once the waste container is full (leaving a headspace of at least 10% to allow for expansion), or if it has been in storage for the maximum allowable time per institutional guidelines (typically less than one year), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of the chemical waste through a commercial waste contractor without consulting your EHS department.

Experimental Protocols

There are no recommended experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Such procedures can be hazardous and may violate environmental regulations. The only approved method of disposal is through a licensed hazardous waste management company arranged by your institution's EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Have this compound waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a compatible, labeled hazardous waste container fume_hood->container collect_waste Pour waste into the container container->collect_waste segregate Ensure no mixing with halogenated solvents collect_waste->segregate close_container Securely close the container segregate->close_container saa Store in a designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Place in secondary containment saa->secondary_containment ehs_contact Contact Environmental Health & Safety (EHS) for pickup secondary_containment->ehs_contact end End: Waste properly disposed by licensed contractor ehs_contact->end

Caption: Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.